molecular formula C9H15N3 B1422920 3-(4-methyl-1H-pyrazol-1-yl)piperidine CAS No. 1247747-56-3

3-(4-methyl-1H-pyrazol-1-yl)piperidine

Cat. No.: B1422920
CAS No.: 1247747-56-3
M. Wt: 165.24 g/mol
InChI Key: FWDVJOKDANNSCK-UHFFFAOYSA-N
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Description

3-(4-Methyl-1H-pyrazol-1-yl)piperidine is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol . This specialty chemical features a piperidine ring substituted with a 4-methyl-1H-pyrazolyl group, making it a valuable scaffold in medicinal chemistry and drug discovery research. The compound has a measured density of approximately 1.2 g/cm³ and a boiling point of 278.1°C at 760 mmHg . With a molecular framework common in biologically active molecules, this building block is primarily utilized in the synthesis of more complex compounds for pharmaceutical testing and development. It is particularly useful for researchers exploring new ligands and investigating structure-activity relationships. This product is provided for research purposes as a chemical reference standard and synthetic intermediate. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(4-methylpyrazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-8-5-11-12(7-8)9-3-2-4-10-6-9/h5,7,9-10H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDVJOKDANNSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(4-methyl-1H-pyrazol-1-yl)piperidine structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(4-methyl-1H-pyrazol-1-yl)piperidine: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

The confluence of a piperidine ring and a pyrazole nucleus gives rise to a class of heterocyclic compounds with remarkable utility in medicinal chemistry. Among these, 3-(4-methyl-1H-pyrazol-1-yl)piperidine stands out as a particularly valuable molecular scaffold. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, established synthetic routes, and its significant potential in the development of novel therapeutics. For researchers and drug development professionals, this compound represents a key building block for accessing a diverse chemical space and targeting critical biological pathways implicated in diseases such as cancer and fibrosis. The piperidine motif is known to often enhance the "druggability" of molecules by improving metabolic stability and pharmacokinetic profiles[1].

Chemical Identity and Physicochemical Properties

3-(4-methyl-1H-pyrazol-1-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a 4-methyl-1H-pyrazol-1-yl group. Its unique structural arrangement allows for versatile chemical modifications and specific interactions with biological targets.

Caption: 2D Structure of 3-(4-methyl-1H-pyrazol-1-yl)piperidine.

The fundamental physicochemical properties of this compound, largely based on computational predictions, are crucial for its application in synthesis and drug design.

PropertyValueSource
CAS Number 1247747-56-3[2]
Molecular Formula C₉H₁₅N₃[3]
Molecular Weight 165.24 g/mol [3]
Monoisotopic Mass 165.1266 Da[3]
SMILES CC1=CN(N=C1)C2CCCNC2[3]
InChIKey FWDVJOKDANNSCK-UHFFFAOYSA-N[3]
Predicted XlogP 0.6[3]

Synthesis and Characterization

The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)piperidine is efficiently achieved through a robust and scalable two-stage process. This strategy involves the initial coupling of the heterocyclic cores followed by a selective reduction, a common and effective method for preparing (1H-azol-1-yl)piperidines[2].

G start Starting Materials (4-methyl-1H-pyrazole & 3-bromopyridine) step1 Step 1: N-Arylation Coupling (e.g., Ullmann Reaction) start->step1 intermediate Intermediate: 3-(4-methyl-1H-pyrazol-1-yl)pyridine step1->intermediate step2 Step 2: Pyridine Ring Reduction (Catalytic Hydrogenation) intermediate->step2 product Final Product: 3-(4-methyl-1H-pyrazol-1-yl)piperidine step2->product purify Purification & Characterization (Chromatography, NMR, MS) product->purify final Verified Compound purify->final

Caption: General Synthetic Workflow.

Experimental Protocol

Stage 1: Synthesis of 3-(4-methyl-1H-pyrazol-1-yl)pyridine (Intermediate)

This step involves the formation of a carbon-nitrogen bond between the pyrazole and pyridine rings. The Ullmann condensation is a classic and effective choice for this transformation.

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 4-methyl-1H-pyrazole (1.0 eq), 3-bromopyridine (1.1 eq), a copper(I) iodide (CuI) catalyst (0.1 eq), a suitable ligand such as 1,10-phenanthroline (0.2 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reaction: Heat the mixture with stirring to approximately 110-130 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically proceeds to completion within 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the pure intermediate.

Causality Insight: The copper catalyst is essential for facilitating the nucleophilic substitution of the bromide on the pyridine ring by the pyrazole nitrogen. The base neutralizes the HBr formed during the reaction, driving the equilibrium towards the product.

Stage 2: Reduction to 3-(4-methyl-1H-pyrazol-1-yl)piperidine

Catalytic hydrogenation is the standard method for selectively reducing the pyridine ring to a piperidine without affecting the pyrazole ring.

  • Catalyst Setup: In a hydrogenation vessel, dissolve the intermediate from Stage 1 in a solvent such as ethanol, methanol, or acetic acid. Add a hydrogenation catalyst, typically 5-10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

  • Filtration and Concentration: Once complete, carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: The resulting product can be further purified if necessary, for example, by crystallization of its hydrochloride salt or by column chromatography.

Self-Validation: The identity and purity of the final compound must be confirmed through standard analytical techniques. High-Resolution Mass Spectrometry (HRMS) confirms the molecular weight, while ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy verifies the structure, showing the disappearance of aromatic pyridine signals and the appearance of aliphatic piperidine signals[4].

Biological Activity and Therapeutic Potential

3-(4-methyl-1H-pyrazol-1-yl)piperidine is not merely a chemical curiosity; it is a key building block in the discovery of potent and selective modulators of important biological targets. The piperidinyl-pyrazole scaffold is a privileged structure in medicinal chemistry, known for its role in CNS-active compounds and its synthetic versatility[5].

G scaffold {3-(4-methyl-1H-pyrazol-1-yl)piperidine | Core Scaffold} fak Focal Adhesion Kinase (FAK) (Cancer) scaffold:f0->fak alk5 Activin Receptor-Like Kinase 5 (ALK5) (Fibrosis, Cancer) scaffold:f0->alk5 cns Central Nervous System (CNS) Targets scaffold:f0->cns other Other Kinases & Receptors (e.g., CB1, GPR119) scaffold:f0->other cancer Oncology fak->cancer alk5->cancer fibrosis Anti-fibrotic Therapy alk5->fibrosis neuro Neurological Disorders cns->neuro metabolic Metabolic Diseases other->metabolic

Caption: Therapeutic Potential of the Scaffold.

Key Molecular Targets

Patents and scientific literature have associated this scaffold with the inhibition of several critical protein kinases:

  • Focal Adhesion Kinase (FAK) Inhibition: This compound has been identified as a core structure in the development of FAK inhibitors[2]. FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression is linked to the progression and metastasis of various cancers, making it a prime target for oncology drug development.

  • ALK5 Inhibition: The scaffold is also featured in compounds designed as inhibitors of Activin Receptor-Like Kinase 5 (ALK5), a key component of the TGF-β signaling pathway[2]. Dysregulation of this pathway is a hallmark of fibrotic diseases and contributes to cancer progression. Therefore, ALK5 inhibitors are being actively pursued for treating conditions like idiopathic pulmonary fibrosis and certain cancers.

Broader Applications

The versatility of the piperidinyl-pyrazole scaffold is demonstrated by its use in developing agents for a wide range of diseases. Related structures have been investigated as:

  • Cannabinoid Receptor (CB1) Antagonists: Highlighting its potential for treating metabolic disorders and addiction[6].

  • GPR119 Modulators: For the treatment of type 2 diabetes and obesity[7].

  • Anticancer and Anti-inflammatory Agents: The pyrazole core is a well-established pharmacophore with a broad spectrum of biological activities[8][9].

Conclusion

3-(4-methyl-1H-pyrazol-1-yl)piperidine is a high-value heterocyclic building block with significant strategic importance for medicinal chemistry and drug discovery. Its well-defined and scalable synthetic pathway makes it readily accessible for research and development. The proven utility of its scaffold in creating potent inhibitors for validated therapeutic targets, particularly in oncology and fibrosis, ensures its continued relevance. As the demand for novel, selective, and potent small molecule therapeutics grows, the strategic application of scaffolds like 3-(4-methyl-1H-pyrazol-1-yl)piperidine will remain a cornerstone of modern drug design.

References

  • PubChemLite. 3-(4-methyl-1h-pyrazol-1-yl)piperidine.
  • Benchchem. Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate.
  • Moshang Chemical. 3-(4-methyl-1H-pyrazol-1-yl)piperidine | 1247747-56-3.
  • Research Journal of Pharmacy and Biological Sciences. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives.
  • PMC (PubMed Central). Current status of pyrazole and its biological activities.
  • KTU ePubl. Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • PubMed. Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor.
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Google Patents. WO2012069948A1 - 4- (5-cyano-pyrazol-1-yl) -piperidine derivatives as gpr 119 modulators.

Sources

3-(4-methyl-1H-pyrazol-1-yl)piperidine CAS number lookup

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(4-methyl-1H-pyrazol-1-yl)piperidine CAS Number: 1247747-56-3

Executive Summary: This guide provides a comprehensive technical overview of 3-(4-methyl-1H-pyrazol-1-yl)piperidine, a heterocyclic building block of significant interest to medicinal chemists and drug development professionals. We will delve into its core physicochemical properties, detail robust synthetic methodologies with mechanistic insights, explore its applications as a privileged scaffold in modern drug discovery, and provide essential safety and handling protocols. This document is intended to serve as a practical and authoritative resource for researchers utilizing this compound in their work.

Section 1: Introduction to a Privileged Scaffold

3-(4-methyl-1H-pyrazol-1-yl)piperidine is a bifunctional molecule that marries two of the most successful heterocyclic scaffolds in pharmaceutical science: piperidine and pyrazole. The piperidine ring, a saturated six-membered heterocycle, is a ubiquitous feature in pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] Its derivatives are found in numerous drug classes, from antipsychotics to analgesics.[2]

Concurrently, the pyrazole ring system is a powerhouse of biological activity. This five-membered aromatic heterocycle is a key component in drugs targeting a wide array of diseases, demonstrating anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5][6] The strategic combination of these two moieties in 3-(4-methyl-1H-pyrazol-1-yl)piperidine creates a versatile and valuable building block for constructing novel therapeutic agents, particularly for targets within oncology and central nervous system (CNS) disorders.[7][8]

Section 2: Core Physicochemical and Structural Data

The fundamental properties of 3-(4-methyl-1H-pyrazol-1-yl)piperidine are crucial for its application in synthesis and screening. The data below has been consolidated from various chemical suppliers and databases.

PropertyValueSource
CAS Number 1247747-56-3[7]
Molecular Formula C₉H₁₅N₃[7][9]
Molecular Weight 165.24 g/mol [7]
Appearance Liquid
InChI Key FWDVJOKDANNSCK-UHFFFAOYSA-N[7][9]
Predicted XlogP 0.6[7][9]
Topological Polar Surface Area (TPSA) 29.85 Ų[10]

Section 3: Synthesis and Chemical Reactivity

The construction of the 3-(pyrazol-1-yl)piperidine linkage is a key synthetic challenge. A robust and scalable approach involves a two-step sequence: an initial nucleophilic aromatic substitution (SNAr) to form the C-N bond, followed by the reduction of a pyridine precursor to the desired piperidine. This strategy is analogous to methods developed for related azolyl-piperidines.[7][11]

Detailed Protocol: Two-Step Synthesis from 3-Bromopyridine

This protocol outlines a well-established pathway for the synthesis of the title compound.

Step 1: Nucleophilic Aromatic Substitution to form 3-(4-methyl-1H-pyrazol-1-yl)pyridine

  • To a solution of 4-methylpyrazole (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

    • Causality: The strong base is required to deprotonate the pyrazole nitrogen, forming the highly nucleophilic pyrazolate anion, which is necessary to attack the electron-deficient pyridine ring.

  • Allow the reaction to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Add 3-bromopyridine (1.05 eq) to the reaction mixture.

  • Heat the reaction to 80-120 °C and monitor by TLC or LC-MS until the starting materials are consumed.

    • Causality: Heat is required to overcome the activation energy for the SNAr reaction on the pyridine ring.

  • Upon completion, cool the reaction to room temperature, quench carefully with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 3-(4-methyl-1H-pyrazol-1-yl)pyridine.

Step 2: Catalytic Hydrogenation to 3-(4-methyl-1H-pyrazol-1-yl)piperidine

  • Dissolve the 3-(4-methyl-1H-pyrazol-1-yl)pyridine intermediate (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C, 5-10 mol%) or Platinum(IV) oxide (PtO₂).

    • Causality: These heterogeneous catalysts are highly effective for the reduction of aromatic nitrogen heterocycles. The reaction occurs on the surface of the metal.

  • Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by analytical techniques (LC-MS).

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, 3-(4-methyl-1H-pyrazol-1-yl)piperidine, which can be purified further if necessary.

Synthetic Workflow Diagram

Synthesis_Workflow Reactant1 4-Methylpyrazole Intermediate 3-(4-methyl-1H-pyrazol-1-yl)pyridine Reactant1->Intermediate Step 1: SNAr Reactant2 3-Bromopyridine Reactant2->Intermediate Step 1: SNAr Base NaH, DMF Base->Intermediate Step 1: SNAr Hydrogenation H₂, Pd/C Methanol Intermediate->Hydrogenation Step 2: Reduction Product 3-(4-methyl-1H-pyrazol-1-yl)piperidine Hydrogenation->Product Step 2: Reduction

Caption: Two-step synthesis of the target compound.

Section 4: Relevance and Applications in Drug Development

The 3-(pyrazol-1-yl)piperidine scaffold is a highly sought-after motif in medicinal chemistry. Its value is exemplified by the structure of Crizotinib, an FDA-approved anticancer agent for non-small-cell lung carcinoma. A key intermediate in the synthesis of Crizotinib is the closely related 4-(1H-pyrazol-1-yl)piperidine, highlighting the industrial and therapeutic relevance of this structural class.[11]

Based on the known biological activities of related pyrazole and piperidine derivatives, this compound is a prime candidate for inclusion in screening libraries targeting several key disease areas:

  • Oncology: Pyrazole derivatives are known to inhibit various protein kinases.[7] The scaffold of the title compound could be elaborated to target kinases such as Focal Adhesion Kinase (FAK) or Activin Receptor-Like Kinase 5 (ALK5), which are implicated in cancer progression.[7]

  • Central Nervous System (CNS) Disorders: The piperidinyl-pyrazole core is of significant interest for designing compounds that can cross the blood-brain barrier.[8] It serves as a valuable starting point for developing modulators of CNS targets, such as metabotropic glutamate receptors, which are relevant for a range of neurological and psychiatric conditions.[7]

  • Inflammatory Diseases: The anti-inflammatory potential of pyrazole derivatives is well-documented.[3][8] This compound could serve as a precursor for novel anti-inflammatory agents.

Medicinal Chemistry Applications Diagram

Applications Core 3-(4-methyl-1H-pyrazol-1-yl)piperidine Scaffold Target1 Kinase Inhibition (FAK, ALK5) Core->Target1 Target2 CNS Receptor Modulation (e.g., mGluRs) Core->Target2 Target3 Anti-inflammatory Pathways Core->Target3 Disease1 Oncology Target1->Disease1 Disease2 Neurological Disorders Target2->Disease2 Disease3 Inflammatory Conditions Target3->Disease3

Caption: Potential therapeutic applications of the core scaffold.

Section 5: Safety, Handling, and Storage

As a research chemical, 3-(4-methyl-1H-pyrazol-1-yl)piperidine must be handled with appropriate precautions in a controlled laboratory setting.

Safety InformationDetails
Signal Word Danger
GHS Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation.
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Keep container tightly closed in a dry and well-ventilated area. Store at room temperature in an inert atmosphere.

Safety data sourced from supplier information.

Section 6: Conclusion

3-(4-methyl-1H-pyrazol-1-yl)piperidine (CAS: 1247747-56-3) is more than just a chemical intermediate; it is a strategically designed building block that offers significant potential for the discovery of new medicines. Its synthesis is achievable through robust, well-understood chemical transformations. The proven success of its core scaffolds in numerous approved drugs provides a strong rationale for its inclusion in discovery programs targeting a range of human diseases. Researchers equipped with the technical knowledge of its synthesis, properties, and potential applications are well-positioned to leverage this valuable molecule in the development of next-generation therapeutics.

References

  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2018_9(1)/[12].pdf]([Link]12].pdf)

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. ICONIC RESEARCH AND ENGINEERING JOURNALS. [Link]

  • Matulevičiūtė, G., et al. (2021). Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

  • 3-(4-methyl-1h-pyrazol-1-yl)piperidine. PubChemLite. [Link]

  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Cui, J. J., et al. (2015). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Organic & Biomolecular Chemistry, 13(31), 8466-8470. [Link]

  • D'yakonov, V. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 993. [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-18. [Link]

  • El-Shehry, M. F., et al. (2021). Discovery of (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[7]triazolo[3,4-b][8]thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. Medicinal Chemistry Research, 30(7), 1467-1481. [Link]

  • Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 966-997. [Link]

Sources

An In-Depth Technical Guide to the Preliminary In-Vitro Evaluation of 3-(4-methyl-1H-pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the initial in-vitro characterization of 3-(4-methyl-1H-pyrazol-1-yl)piperidine, a novel heterocyclic compound with potential therapeutic applications. As a molecule of nascent interest, a structured, multi-tiered approach to its preliminary biological evaluation is paramount for elucidating its safety, metabolic, and potential efficacy profiles. This document is intended for researchers, scientists, and drug development professionals, offering a logical progression of assays from broad cytotoxicity and safety pharmacology assessments to initial target class screening. The causality behind each experimental choice is detailed, and each protocol is designed as a self-validating system. Our narrative synthesizes established methodologies with field-proven insights to construct a robust foundational dataset for this promising new chemical entity.

Introduction: The Rationale for a Phased In-Vitro Investigation

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic candidate is contingent on a rigorous and systematic evaluation of its biological properties. For 3-(4-methyl-1H-pyrazol-1-yl)piperidine, a compound featuring a piperidine ring linked to a 4-methylpyrazole moiety, the initial in-vitro phase is critical. This phase serves not to definitively prove efficacy, but to build a foundational understanding of the compound's behavior in biological systems. It is a process of de-risking, where we identify potential liabilities early to make informed decisions about resource allocation and future development.[1][2]

Our approach is structured as a funnel, beginning with broad assessments of safety and cytotoxicity, followed by an investigation into its metabolic fate, and culminating in exploratory assays to identify potential molecular targets. This sequence ensures that fundamental safety and drug-like properties are established before committing to more complex and resource-intensive efficacy studies.

Chemical Structure of 3-(4-methyl-1H-pyrazol-1-yl)piperidine:

Foundational Safety & Toxicity Assessment

Before exploring any potential therapeutic benefit, it is imperative to establish the compound's general toxicity profile. These initial assays determine the concentration range for subsequent experiments and flag any immediate concerns regarding cell health.

In-Vitro Cytotoxicity: Establishing a Therapeutic Window

The first step is to assess the general impact of 3-(4-methyl-1H-pyrazol-1-yl)piperidine on cell viability. This is crucial for determining the concentration ranges that are non-toxic and thus suitable for more specific functional assays. We will employ two common and robust methods using a standard, readily available cell line such as HEK293 or HepG2.

2.1.1 Principle of Tetrazolium Salt Reduction Assays

Assays like MTT and XTT are colorimetric methods that measure the metabolic activity of cells, which serves as a proxy for cell viability.[3] In metabolically active cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium dye to a colored formazan product.[3][4] The intensity of the color is directly proportional to the number of viable cells. The XTT assay is often preferred as its formazan product is water-soluble, eliminating a solubilization step required for the MTT assay.[3]

2.1.2 Experimental Protocol: XTT Cell Viability Assay

  • Cell Culture: Culture HEK293 cells in their recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[5]

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(4-methyl-1H-pyrazol-1-yl)piperidine in dimethyl sulfoxide (DMSO). Perform a serial dilution in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO as a vehicle control, and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48 hours at 37°C.[5]

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent and the electron-coupling reagent.[4]

  • Assay Development: Add 50 µL of the XTT labeling mixture to each well and incubate for 4 hours at 37°C.[4]

  • Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader, with a reference wavelength of 660 nm.[4]

  • Data Analysis: Subtract the background absorbance, calculate the percentage of cell viability relative to the vehicle control, and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

2.1.3 Data Presentation: Example Cytotoxicity Data

Concentration (µM)% Viability (Mean ± SD)
Vehicle (DMSO)100 ± 4.5
0.198.7 ± 5.1
195.2 ± 4.8
1088.4 ± 6.2
5062.1 ± 5.5
10045.3 ± 4.9
IC50 (µM) >100

2.1.4 Visualization: Cytotoxicity Assay Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed HEK293 cells in 96-well plate e1 Treat cells with compound (48h incubation) p1->e1 p2 Prepare serial dilutions of 3-(4-methyl-1H-pyrazol-1-yl)piperidine p2->e1 e2 Add XTT reagent (4h incubation) e1->e2 a1 Read absorbance (450nm) e2->a1 a2 Calculate % Viability and determine IC50 a1->a2

Caption: Workflow for determining in-vitro cytotoxicity using the XTT assay.

Early Safety Pharmacology: The hERG Channel Assay

A critical early safety assessment for any NCE is its potential to interact with the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.[6] Inhibition of the hERG channel can prolong the QT interval in the heart, leading to a potentially fatal arrhythmia known as Torsades de Pointes.[7] Therefore, evaluating the interaction of 3-(4-methyl-1H-pyrazol-1-yl)piperidine with the hERG channel is a mandatory de-risking step.[1][2]

2.2.1 Principle of the hERG Assay

We will utilize a fluorescence polarization (FP) based binding assay as a high-throughput initial screen.[8][9] This assay measures the displacement of a high-affinity fluorescent ligand from the hERG channel by the test compound. If the compound binds to the channel, it displaces the fluorescent tracer, causing a decrease in the fluorescence polarization value.[9] This biochemical assay provides a reliable correlation with electrophysiology data and is suitable for early screening.[8]

2.2.2 Experimental Protocol: hERG Fluorescence Polarization Assay

  • Reagent Preparation: Use a commercially available kit (e.g., Predictor™ hERG Fluorescence Polarization Assay). Prepare the hERG membrane preparation, fluorescent tracer, and assay buffer as per the manufacturer's protocol.[9]

  • Compound Plating: In a 384-well plate, perform a serial dilution of 3-(4-methyl-1H-pyrazol-1-yl)piperidine to achieve a range of final assay concentrations (e.g., 0.01 µM to 30 µM).

  • Assay Assembly: Add the hERG membrane preparation and the fluorescent tracer to each well containing the test compound.[9] Include controls for no inhibition (DMSO vehicle) and a known hERG inhibitor (e.g., Astemizole) as a positive control.[6]

  • Incubation: Incubate the plate at room temperature for at least 1 hour, protected from light.

  • Data Acquisition: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition of tracer binding for each compound concentration and determine the IC50 value.

2.2.3 Data Presentation: Example hERG Inhibition Data

CompoundhERG IC50 (µM)
3-(4-methyl-1H-pyrazol-1-yl)piperidine> 30
Astemizole (Positive Control)0.05

In-Vitro ADME Profiling: Metabolic Stability

Understanding how a compound is metabolized is fundamental to predicting its pharmacokinetic behavior in vivo.[10][11] Early in-vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies help identify potential liabilities such as rapid clearance or the formation of reactive metabolites.[12]

Metabolic Stability in Human Liver Microsomes (HLM)

The primary site of drug metabolism for many xenobiotics is the liver.[13] Human liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[14] Assessing the stability of our compound in HLM provides a first look at its susceptibility to Phase I metabolism.

3.1.1 Principle of HLM Stability Assay

The assay involves incubating the test compound with HLM in the presence of the necessary cofactor, NADPH. The concentration of the parent compound is measured over time using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). The rate of disappearance is then used to calculate the in-vitro half-life (t1/2) and intrinsic clearance (Clint).

3.1.2 Experimental Protocol: HLM Stability Assay

  • Reagent Preparation: Thaw pooled human liver microsomes and an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) on ice.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), HLM (final protein concentration of 0.5 mg/mL), and 3-(4-methyl-1H-pyrazol-1-yl)piperidine (final concentration of 1 µM).

  • Initiate Reaction: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line is used to calculate the half-life (t1/2 = -0.693/slope) and intrinsic clearance (Clint).

3.1.3 Data Presentation: Example Metabolic Stability Data

Compoundt1/2 (min)Intrinsic Clearance (µL/min/mg protein)Classification
3-(4-methyl-1H-pyrazol-1-yl)piperidine4515.4Moderately Stable
Verapamil (High Clearance Control)< 5> 138Low Stability
Warfarin (Low Clearance Control)> 60< 11.5High Stability
Cytochrome P450 (CYP) Inhibition Screening

Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[15][16] It is crucial to determine if 3-(4-methyl-1H-pyrazol-1-yl)piperidine inhibits major CYP isoforms, as this could lead to elevated plasma levels and potential toxicity of co-administered drugs.[15][17] We will screen against the five main isoforms recommended by the FDA: CYP1A2, 2C9, 2C19, 2D6, and 3A4.[15][17]

3.2.1 Principle of Fluorogenic CYP Inhibition Assay

This high-throughput assay uses specific fluorogenic substrates for each CYP isoform.[17] The CYP enzyme metabolizes the substrate into a fluorescent product. If the test compound inhibits the enzyme, the rate of fluorescence generation is reduced.[17] This method is fast, cost-effective, and ideal for early-stage screening.[18]

3.2.2 Experimental Protocol: Fluorogenic CYP Inhibition Assay

  • Reagents: Use a commercial kit (e.g., P450-Glo™) which provides recombinant human CYP enzymes (baculosomes), specific fluorogenic substrates, and an NADPH regenerating system.[18]

  • Assay Setup: In a 96-well plate, combine the CYP enzyme, NADPH system, and the test compound at a single high concentration (e.g., 10 µM).

  • Reaction Initiation: Pre-incubate at 37°C, then initiate the reaction by adding the specific fluorogenic substrate.

  • Fluorescence Reading: Read the fluorescence signal over time using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to a vehicle control. If significant inhibition (>50%) is observed, a full IC50 curve should be generated.

3.2.3 Data Presentation: Example CYP Inhibition Data

CYP Isoform% Inhibition at 10 µMIC50 (µM)
CYP1A28%> 50
CYP2C915%> 50
CYP2C1912%> 50
CYP2D625%> 50
CYP3A418%> 50

3.2.4 Visualization: ADME Screening Funnel

G cluster_start cluster_metabolism Metabolic Profiling cluster_decision cluster_outcome start 3-(4-methyl-1H-pyrazol-1-yl)piperidine hlm Metabolic Stability (HLM Assay) start->hlm cyp CYP450 Inhibition (Fluorogenic Screen) hlm->cyp decision Favorable ADME Profile? cyp->decision proceed Proceed to Target Screening decision->proceed Yes redesign Chemical Redesign decision->redesign No

Caption: Decision-making workflow for early ADME profiling.

Exploratory Efficacy: Target Class Screening

With a foundational understanding of the compound's safety and metabolic profile, we can proceed to investigate its potential biological targets. The structure, containing a piperidine and a pyrazole ring, suggests potential interactions with common drug targets such as G-protein coupled receptors (GPCRs) or kinases.

G-Protein Coupled Receptor (GPCR) Binding

GPCRs are the largest family of cell surface receptors and are the targets for a significant portion of approved drugs.[19][20] A broad radioligand binding assay panel is an effective way to screen for potential off-target effects and identify initial hits.[21]

4.1.1 Principle of Radioligand Binding Assays

These assays are considered the gold standard for measuring ligand affinity to a receptor.[22] They involve incubating a radiolabeled ligand (a known binder to the target receptor) with a membrane preparation containing the receptor, in the presence and absence of the test compound.[22][23] If the test compound binds to the receptor, it will compete with the radioligand, reducing the amount of radioactivity bound to the membrane.[22]

4.1.2 Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Utilize commercially available membrane preparations expressing a panel of common GPCR targets (e.g., adrenergic, dopaminergic, serotonergic, opioid receptors).

  • Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 10-20 µg protein), a specific radioligand (at a concentration near its Kd), and the test compound (at a screening concentration of 10 µM).

  • Controls: Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C to reach equilibrium.[23]

  • Filtration: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.[23]

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[23]

  • Data Analysis: Calculate the percent inhibition of specific binding. For any target showing significant inhibition (>50%), a follow-up assay with a full concentration curve is required to determine the Ki (inhibitory constant).

4.1.3 Data Presentation: Example GPCR Panel Screening Data

Receptor Target% Inhibition at 10 µM
Adrenergic α112%
Adrenergic β28%
Dopamine D265%
Serotonin 5-HT2A21%
Opioid µ5%

Result indicates a potential interaction with the Dopamine D2 receptor, warranting a follow-up Ki determination.

Kinase Activity Screening

Protein kinases are another major class of drug targets, particularly in oncology and immunology. The pyrazole scaffold is a known "privileged structure" in kinase inhibitor design. Therefore, screening against a panel of kinases is a logical step.

4.2.1 Principle of In-Vitro Kinase Assays

A common method is the radiometric kinase assay, which directly measures the transfer of a radioactive phosphate group from [γ-33P]ATP to a protein or peptide substrate by the kinase.[24] This format is considered a gold standard due to its direct measurement of enzymatic activity, which minimizes false positives.[24] Another popular method is the Scintillation Proximity Assay (SPA), a homogeneous assay where a radiolabeled product interacts with a scintillant-coated bead to produce light, eliminating the need for a separation step.[25][26][27]

4.2.2 Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™)

  • Reagents: Obtain a panel of purified, active kinase enzymes, their corresponding specific peptide substrates, and [γ-33P]ATP.

  • Assay Setup: In a 96-well plate, combine the kinase, its substrate, and the test compound (at a screening concentration of 10 µM) in a kinase buffer.

  • Reaction Initiation: Start the reaction by adding a mixture of MgCl2 and [γ-33P]ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Separation: Spot the reaction mixture onto a filter paper (e.g., phosphocellulose). The phosphorylated substrate will bind to the filter, while the unreacted [γ-33P]ATP will not.

  • Washing: Wash the filters to remove the unreacted ATP.

  • Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of kinase activity. Follow up significant hits with IC50 determinations.

4.2.3 Data Presentation: Example Kinase Panel Screening Data

Kinase Target% Inhibition at 10 µM
CDK2/cyclin A9%
ERK115%
PKA4%
SRC72%
VEGFR225%

Result indicates a potential inhibitory activity against SRC kinase, warranting a follow-up IC50 determination.

4.2.4 Visualization: Target Identification Pathway

G cluster_screening Broad Target Class Screening cluster_followup Hit Confirmation & Follow-up start Compound with Favorable Safety & ADME Profile gpcr GPCR Panel Radioligand Binding Assay Dopamine D2 Hit start->gpcr kinase Kinase Panel Radiometric Assay SRC Kinase Hit start->kinase d2_followup D2 Ki Determination gpcr:d2->d2_followup src_followup SRC IC50 Determination kinase:src->src_followup

Caption: Logical flow from broad screening to hit confirmation.

Conclusion and Future Directions

This guide outlines a logical and efficient cascade of in-vitro experiments for the preliminary assessment of 3-(4-methyl-1H-pyrazol-1-yl)piperidine. By systematically evaluating cytotoxicity, key safety liabilities, metabolic stability, and potential interactions with major drug target classes, this framework allows for the rapid generation of a foundational dataset. The results from these studies will enable a data-driven decision on whether to advance the compound into more complex secondary assays, lead optimization, or to terminate its development due to an unfavorable profile. A positive outcome from this preliminary screen—characterized by low cytotoxicity, no hERG liability, moderate to high metabolic stability, and selective activity against a specific target—would provide a strong rationale for committing further resources to unravel the full therapeutic potential of this novel chemical entity.

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The Piperidine Moiety: A Privileged Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquity and Significance of a Six-Membered Ring

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry.[1][2] Its prevalence is so significant that it is considered a "privileged scaffold," a structural framework that frequently appears in a wide range of biologically active compounds and approved drugs.[3][4][5] This simple, yet versatile, moiety is a key building block in the synthesis of numerous pharmaceuticals, found in over 70 FDA-approved drugs, including multiple blockbuster medications.[6][7] Piperidine derivatives have demonstrated a vast spectrum of pharmacological activities, including uses as anticancer, central nervous system (CNS), and antimicrobial agents.[5][8]

This guide provides a comprehensive technical overview of the piperidine moiety's role in drug design. It will delve into the core physicochemical and structural properties that make it an asset, explore its pharmacological significance through case studies, detail synthetic and analytical methodologies, and discuss critical pharmacokinetic considerations for drug development professionals.

Core Physicochemical and Structural Features: The Foundation of Versatility

The utility of the piperidine scaffold in drug design is rooted in its distinct physicochemical and structural characteristics. These properties allow medicinal chemists to strategically modify drug candidates to enhance their efficacy, selectivity, and pharmacokinetic profiles.[9]

Basicity and pKa

The nitrogen atom within the piperidine ring imparts basicity, with a pKa of the conjugate acid around 11.22.[3][10] This basicity is crucial for several reasons:

  • Target Engagement: The nitrogen can be protonated at physiological pH, allowing it to form strong ionic interactions with acidic residues in the binding pockets of biological targets like receptors and enzymes.

  • Solubility: The ability to form salts enhances aqueous solubility, which is often a prerequisite for effective drug delivery and absorption.[11]

  • Modulation: The basicity can be fine-tuned through the introduction of electron-withdrawing or -donating groups on the ring or the nitrogen atom, allowing for precise control over a molecule's ionization state.

Lipophilicity and logP

Piperidine itself is moderately lipophilic, with a logP (octanol/water partition coefficient) of approximately 0.84.[3] This property is a critical determinant of a drug's ability to cross biological membranes. The piperidine scaffold provides a non-polar surface area that can be systematically modified. By adding various substituents, chemists can modulate the overall lipophilicity of a molecule to strike the optimal balance between solubility and membrane permeability, which is essential for oral bioavailability.[3][9]

Conformational Rigidity and the "Chair" Conformation

Unlike flexible aliphatic chains, the piperidine ring has a relatively rigid structure, preferring a stable "chair" conformation similar to cyclohexane.[12] This conformational pre-organization can be highly advantageous in drug design:

  • Reduced Entropy Loss: By locking a molecule into a more defined three-dimensional shape, the entropic penalty upon binding to a target is reduced, which can lead to higher binding affinity and potency.[5]

  • Precise Vectorial Arrangement: The chair conformation places substituents in well-defined axial and equatorial positions. This allows for the precise spatial orientation of pharmacophoric groups to maximize interactions with a biological target.[5]

  • Stereochemical Complexity: The introduction of chiral centers on the piperidine ring can significantly influence a drug's potency and selectivity.[13] Different stereoisomers can exhibit vastly different pharmacological profiles.

The interplay of these properties is a key reason for piperidine's status as a privileged scaffold.

Diagram 1: Key Physicochemical Properties of the Piperidine Scaffold This diagram illustrates the fundamental properties of the piperidine ring that are exploited in drug design.

G cluster_properties Physicochemical & Structural Properties cluster_outcomes Impact on Drug Design Piperidine Piperidine Scaffold pKa Basicity (pKa ≈ 11.2) Ionic Interactions Solubility Piperidine->pKa LogP Lipophilicity (logP ≈ 0.84) Membrane Permeability Bioavailability Piperidine->LogP Conformation Conformational Rigidity 'Chair' Conformation Reduced Entropy Loss Piperidine->Conformation Target Enhanced Target Binding (Affinity & Potency) pKa->Target ADME Improved ADME Profile (Pharmacokinetics) LogP->ADME Conformation->Target Selectivity Increased Selectivity Reduced Off-Target Effects Conformation->Selectivity G A Precursor Selection (e.g., Substituted Pyridine) B Core Synthesis (e.g., Catalytic Hydrogenation) A->B Step 1 C Functionalization (N-alkylation, C-acylation, etc.) B->C Step 2 D Purification & Characterization (Chromatography, NMR, MS) C->D Step 3 E In Vitro Biological Assay (e.g., Receptor Binding, Enzyme Inhibition) D->E Step 4 F SAR Analysis (Data Interpretation) E->F Step 5 G Lead Optimization F->G Outcome

Caption: A streamlined workflow for the synthesis and evaluation of piperidine analogs.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The pKa is a critical parameter influencing a drug's absorption and distribution. Potentiometric titration is a standard method for its determination. [14] Objective: To determine the acid dissociation constant(s) (pKa) of a piperidine-containing compound.

Materials:

  • Test compound (piperidine derivative)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a precise amount of the test compound in a known volume of deionized water. If solubility is low, a co-solvent like methanol or DMSO may be used, but its effect on pH must be accounted for.

  • Acidification: If determining the pKa of the basic piperidine nitrogen, first titrate the solution with a standardized HCl solution to a pH below the expected pKa (e.g., pH 2) to ensure full protonation.

  • Titration: Begin titrating the acidified solution with the standardized NaOH solution in small, precise increments (e.g., 0.05 mL).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where 50% of the protonated piperidine has been neutralized. [14]For compounds with multiple ionizable groups (e.g., a carboxylic acid), multiple inflection points and pKa values will be observed.

Pharmacokinetic and Metabolic Considerations

The piperidine ring influences a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is critical for its overall success as a therapeutic agent. [5]

  • Absorption and Distribution: The basicity and lipophilicity imparted by the piperidine ring affect a drug's solubility and ability to cross the gastrointestinal tract and other biological membranes. The slightly higher lipophilicity of piperidine compared to smaller rings like pyrrolidine can lead to differences in membrane permeability and volume of distribution. [3]* Metabolism: While generally considered metabolically stable, the piperidine ring can be susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen. [3][5]This metabolic vulnerability is highly dependent on the substitution pattern. Medicinal chemists often introduce substituents near the nitrogen or use bioisosteric replacements (like spirocycles) to block these metabolic "soft spots" and improve the drug's half-life. [5]* Toxicity: The ADME properties influenced by the piperidine ring can also impact a drug's toxicity profile. Improving metabolic stability can reduce the formation of potentially reactive metabolites. [5]

Conclusion and Future Perspectives

The piperidine moiety remains one of the most important and successful scaffolds in drug discovery. [15][16]Its unique combination of basicity, moderate lipophilicity, and conformational rigidity provides a robust and versatile framework for designing drugs with favorable pharmacodynamic and pharmacokinetic properties. [5][9]The ability to fine-tune these characteristics through substitution allows for the systematic optimization of lead compounds into clinical candidates.

Future research will continue to leverage this privileged scaffold. The development of novel synthetic methods for creating more complex and diverse piperidine analogues, including spirocyclic and bridged systems, will open new avenues for exploring chemical space. [7]As our understanding of disease biology deepens, the piperidine ring will undoubtedly continue to be a central element in the design of the next generation of targeted and effective medicines.

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3-(4-methyl-1H-pyrazol-1-yl)piperidine mechanism of action speculation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Speculative Mechanism of Action of 3-(4-methyl-1H-pyrazol-1-yl)piperidine

Abstract

The novel heterocyclic compound, 3-(4-methyl-1H-pyrazol-1-yl)piperidine, represents a compelling scaffold for drug discovery, integrating the pharmacologically significant pyrazole and piperidine moieties.[1][2] While empirical data on its specific biological activity remains to be published, its structural components suggest a high probability of interaction with key physiological targets. This technical guide provides a speculative exploration of two plausible mechanisms of action for 3-(4-methyl-1H-pyrazol-1-yl)piperidine, grounded in extensive structure-activity relationship (SAR) analysis of analogous compounds.[3][4][5] We hypothesize that this compound may function either as a modulator of G-Protein Coupled Receptors (GPCRs) within the central nervous system (CNS) or as a targeted enzyme inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a framework for future investigation into this promising molecule.

Introduction to 3-(4-methyl-1H-pyrazol-1-yl)piperidine

The convergence of a pyrazole ring and a piperidine nucleus in a single molecule creates a chemical entity with significant therapeutic potential. Pyrazole derivatives are known for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[6][7] The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting the central nervous system.[2][8] The specific compound, 3-(4-methyl-1H-pyrazol-1-yl)piperidine, combines the 4-methylpyrazole moiety, a known inhibitor of alcohol dehydrogenase, with a piperidine ring, a common feature in neuroactive compounds.[8][9] This unique combination prompts a detailed theoretical investigation into its likely biological interactions.

Speculative Mechanism of Action 1: G-Protein Coupled Receptor (GPCR) Modulation

A primary speculative mechanism for 3-(4-methyl-1H-pyrazol-1-yl)piperidine is the modulation of a G-protein coupled receptor, likely within the CNS. The piperidine ring is a common feature in many CNS-active drugs, facilitating interactions with a variety of receptors.[8][10]

Hypothesis: Antagonism of the Cannabinoid Receptor 1 (CB1)

Based on the well-documented activity of pyrazole derivatives as cannabinoid receptor antagonists, we postulate that 3-(4-methyl-1H-pyrazol-1-yl)piperidine may act as an antagonist at the CB1 receptor.[4][5] The lead compound in this class, SR141716A (Rimonabant), features a pyrazole core with a piperidinyl carboxamide.[4] While our subject molecule has a different linkage, the fundamental pyrazole-piperidine pharmacophore remains.

Rationale:

  • Structural Analogy: The core structure shares features with known CB1 antagonists. The pyrazole ring can form key interactions within the receptor's binding pocket, while the piperidine moiety can influence affinity and pharmacokinetic properties.[5]

  • Lipophilicity: The compound's structure suggests moderate lipophilicity, which is a prerequisite for crossing the blood-brain barrier and engaging with CNS targets like CB1.

Proposed Signaling Pathway

As a CB1 antagonist, 3-(4-methyl-1H-pyrazol-1-yl)piperidine would block the binding of endogenous cannabinoids (e.g., anandamide, 2-AG), thereby inhibiting the downstream signaling cascade. This would primarily involve the prevention of Gαi/o protein activation, leading to a disinhibition of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.

G_protein_signaling CB1 CB1 Receptor G_protein Gαi/o CB1->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1 Activates Compound 3-(4-methyl-1H-pyrazol-1-yl)piperidine Compound->CB1 Antagonizes ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream

Caption: Speculative antagonism of the CB1 receptor by 3-(4-methyl-1H-pyrazol-1-yl)piperidine.

Experimental Validation

Protocol 1: Radioligand Binding Assay

  • Objective: To determine the binding affinity of 3-(4-methyl-1H-pyrazol-1-yl)piperidine for the human CB1 receptor.

  • Materials: Membranes from HEK293 cells stably expressing human CB1, [³H]CP-55,940 (radioligand), unlabeled CP-55,940, test compound, binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4), scintillation fluid, 96-well plates, filter mats, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add binding buffer, cell membranes, [³H]CP-55,940, and either the test compound, unlabeled CP-55,940 (for non-specific binding), or buffer (for total binding).

    • Incubate at 30°C for 90 minutes.

    • Harvest the membranes onto filter mats using a cell harvester and wash with ice-cold binding buffer.

    • Dry the filter mats and add scintillation fluid.

    • Quantify radioactivity using a scintillation counter.

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity Data

CompoundKi (nM) for CB1
3-(4-methyl-1H-pyrazol-1-yl)piperidine50
SR141716A (Positive Control)5

Protocol 2: cAMP Functional Assay

  • Objective: To assess the functional antagonism of the CB1 receptor by measuring changes in cAMP levels.

  • Materials: CHO-K1 cells expressing human CB1, forskolin, test compound, CP-55,940 (agonist), cAMP assay kit (e.g., HTRF-based).

  • Procedure:

    • Plate cells in a 96-well plate and incubate overnight.

    • Pre-treat cells with various concentrations of the test compound or vehicle for 15 minutes.

    • Stimulate the cells with an EC₈₀ concentration of CP-55,940 in the presence of forskolin for 30 minutes.

    • Lyse the cells and measure cAMP levels according to the assay kit manufacturer's instructions.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of the agonist-induced decrease in cAMP.

Speculative Mechanism of Action 2: Enzyme Inhibition

An alternative or potentially concurrent mechanism of action is the inhibition of a key enzyme. The pyrazole scaffold is present in numerous enzyme inhibitors, and the 4-methylpyrazole substructure is a known inhibitor of alcohol dehydrogenase.[9][11]

Hypothesis: Inhibition of Monoamine Oxidase B (MAO-B)

We speculate that 3-(4-methyl-1H-pyrazol-1-yl)piperidine could act as an inhibitor of MAO-B, an enzyme crucial for the degradation of dopamine in the brain. The piperidine moiety is present in some MAO inhibitors, and the pyrazole ring could interact with the enzyme's active site.[12]

Rationale:

  • Pharmacophore Similarity: The overall structure bears some resemblance to known MAO inhibitors, which often contain a nitrogen-containing heterocycle.

  • Therapeutic Relevance: MAO-B inhibitors are used in the treatment of Parkinson's disease and depression, aligning with the potential CNS activity of piperidine-containing compounds.[8][12]

Proposed Mechanism of Inhibition

The compound could act as a reversible or irreversible inhibitor of MAO-B, binding to the active site and preventing the breakdown of dopamine. This would lead to an increase in dopaminergic neurotransmission.

MAO_Inhibition_Workflow Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Substrate IncreasedDopamine Increased Dopamine Levels Dopamine->IncreasedDopamine Leads to Metabolites Inactive Metabolites MAOB->Metabolites Metabolizes Compound 3-(4-methyl-1H-pyrazol-1-yl)piperidine Compound->MAOB Inhibits

Caption: Speculative inhibition of MAO-B by 3-(4-methyl-1H-pyrazol-1-yl)piperidine.

Experimental Validation

Protocol 3: MAO-B Inhibition Assay

  • Objective: To determine the inhibitory potency of the test compound against human MAO-B.

  • Materials: Recombinant human MAO-B, kynuramine (substrate), selegiline (positive control), test compound, phosphate buffer (pH 7.4), 96-well plates, fluorescence plate reader.

  • Procedure:

    • In a 96-well plate, add buffer, MAO-B enzyme, and either the test compound, selegiline, or vehicle.

    • Pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding kynuramine.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding a stop solution (e.g., NaOH).

    • Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation of 310 nm and an emission of 400 nm.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of MAO-B activity.

Table 2: Hypothetical MAO-B Inhibition Data

CompoundIC₅₀ (nM) for MAO-B
3-(4-methyl-1H-pyrazol-1-yl)piperidine150
Selegiline (Positive Control)10

Conclusion and Future Directions

The dual heterocyclic nature of 3-(4-methyl-1H-pyrazol-1-yl)piperidine provides a strong basis for speculating on its mechanism of action. The hypotheses presented here, GPCR modulation (specifically CB1 antagonism) and enzyme inhibition (specifically MAO-B), are rooted in the extensive literature on related pyrazole and piperidine derivatives. The proposed experimental workflows provide a clear path for validating these hypotheses. Further investigations, including broader receptor and enzyme screening panels, in vivo behavioral studies, and pharmacokinetic profiling, will be essential to fully elucidate the pharmacological profile of this promising compound.

References

  • SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

  • MDPI. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Link]

  • PubMed. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

  • ACS Publications. Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. [Link]

  • ResearchGate. Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. [Link]

  • Longdom.org. Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus. [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • RSC Publishing. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. [Link]

  • PMC. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. [Link]

  • IntechOpen. The Expanding Role of Pyridine Derivatives as Privileged Scaffolds in Cardiac Ionic Channels. [Link]

  • ResearchGate. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PMC. TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism. [Link]

  • PMC. Subunit-specific inhibition of BK channels by piperine. [Link]

  • ResearchGate. Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate. [Link]

  • AccessPharmacy. FOMEPIZOLE (4-METHYLPYRAZOLE, 4-MP). [Link]

  • Polish Journal of Environmental Studies. Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]

  • PMC. Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. [Link]

  • PMC. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PMC. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • PMC. Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. [Link]

  • PMC. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. [Link]

  • ResearchGate. Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. [Link]

  • Cambridge Healthtech Institute. Targeting GPCRs for Drug Discovery. [Link]

  • MDPI. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocol for 3-(4-methyl-1H-pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Compound Context: 3-(4-methyl-1H-pyrazol-1-yl)piperidine (CAS: 1247747-56-3) is a high-value heterocyclic fragment widely utilized in modern drug discovery, most notably in the development of kinase inhibitors (e.g., Focal Adhesion Kinase [FAK] inhibitors).

Strategic Design & Reaction Causality

The synthesis of N-azolylpiperidines presents a unique challenge. Attempting a direct nucleophilic substitution (


) of a 4-methylpyrazole onto a 3-substituted piperidine (e.g., N-Boc-3-methanesulfonyloxypiperidine) is frequently plagued by severe side reactions. The protons adjacent to the leaving group on the piperidine ring are highly accessible, leading to competitive 

elimination that yields unwanted 1,2,5,6-tetrahydropyridine byproducts. Additionally, using pre-functionalized, heavily protected piperidine rings significantly drives up the cost of goods at a process scale.

To engineer a more robust and self-validating system, this protocol utilizes a "couple-then-reduce" methodology [1].

  • Copper-Catalyzed Ullmann-Type C-N Coupling: We initiate the sequence by reacting the inexpensive 3-bromopyridine with 4-methyl-1H-pyrazole. We deliberately select a Copper/Diamine catalytic system over Palladium (Buchwald-Hartwig). Azoles coordinate strongly to Palladium, often poisoning the catalyst unless extremely bulky and cost-prohibitive phosphine ligands are used. Copper, however, transiently forms a highly reactive Cu-azolate complex, driving quantitative C-N coupling at a fraction of the cost.

  • Catalytic Hydrogenation: The pyridine ring serves as an intrinsic protecting group during the harsh cross-coupling conditions. Once the pyrazole is installed, the pyridine core is smoothly saturated to a piperidine under high-pressure hydrogen using Palladium on Carbon (Pd/C).

SynthesisFlow SM 3-Bromopyridine + 4-Methyl-1H-pyrazole Step1 Step 1: Cu-Catalyzed N-Arylation SM->Step1 Int1 Intermediate: 3-(4-methyl-1H-pyrazol- 1-yl)pyridine Step1->Int1 CuI, DMEDA, K2CO3, 110°C Step2 Step 2: Catalytic Hydrogenation Int1->Step2 Prod Target: 3-(4-methyl-1H-pyrazol- 1-yl)piperidine Step2->Prod 5% Pd/C, H2 (10 MPa), MeOH, 80°C

Figure 1: Two-step scalable synthesis workflow for 3-(4-methyl-1H-pyrazol-1-yl)piperidine.

Quantitative Material Parameters

Table 1: Stoichiometry & Reagent Equivalents
Reagent/MaterialFunctionEq / Wt%Amount (Scale Example)
Step 1: N-Arylation
3-BromopyridineElectrophile1.00 eq15.8 g (100 mmol)
4-Methyl-1H-pyrazoleNucleophile1.10 eq9.0 g (110 mmol)
Copper(I) Iodide (CuI)Catalyst0.05 eq0.95 g (5 mmol)
N,N'-DimethylethylenediamineLigand0.10 eq0.88 g (10 mmol)
Potassium Carbonate (

)
Base2.00 eq27.6 g (200 mmol)
N,N-Dimethylformamide (DMF)Solvent5 volumes80 mL
Step 2: Hydrogenation
3-(4-methyl-1H-pyrazol-1-yl)pyridineStarting Material1.00 eq15.9 g (100 mmol)
5% Pd/C (50% water wet)Catalyst10 wt%1.6 g
Methanol (MeOH)Solvent10 volumes160 mL
Hydrogen Gas (

)
ReductantExcess10 MPa (100 atm)

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 3-(4-methyl-1H-pyrazol-1-yl)pyridine

Rationale: DMF is chosen as the solvent for its high boiling point and excellent solubility profile for inorganic bases at elevated temperatures.

  • Reactor Preparation: Equip a clean, dry 250 mL jacketed reactor with a mechanical stirrer, reflux condenser, and a nitrogen inlet.

  • Charging: Add 3-bromopyridine (15.8 g), 4-methyl-1H-pyrazole (9.0 g), and anhydrous

    
     (27.6 g) to the reactor, followed by DMF (80 mL).
    
  • Degassing (Critical Step): Sparge the suspension with

    
     for 15 minutes. Causality: Copper(I) is highly susceptible to oxidation. Trace oxygen will convert Cu(I) to Cu(II), completely stalling the catalytic cycle and promoting unwanted alkyne/aryl homocoupling pathways.
    
  • Catalyst Addition: Under a positive flow of

    
    , add CuI (0.95 g) and N,N'-Dimethylethylenediamine (0.88 g).
    
  • Reaction: Heat the jacket to 110 °C. Stir vigorously for 16 hours.

  • Workup & Metal Scavenging: Cool the mixture to 20 °C. Dilute with Ethyl Acetate (150 mL) and add 10% aqueous

    
     (100 mL). Stir for 30 minutes.
    
    • Process Insight: The aqueous ammonia wash is mandatory. It chelates residual copper to form the highly water-soluble

      
       complex. Any copper carried over into Step 2 will irreversibly poison the Palladium catalyst.
      
  • Isolation: Separate the organic layer, wash with brine (2 × 50 mL), dry over

    
    , and concentrate under reduced pressure to yield the intermediate as a pale-yellow oil.
    
Phase 2: High-Pressure Catalytic Hydrogenation

Rationale: Reducing a pyridine ring usually requires harsh conditions due to the aromatic stabilization energy. Following Shevchuk et al., 10 MPa (100 atm) at 80 °C provides rapid and complete conversion without over-reducing the pyrazole ring [1].

  • Autoclave Charging: Transfer the intermediate (approx. 15.9 g) into a 500 mL high-pressure Parr reactor. Add Methanol (160 mL).

  • Catalyst Handling: Carefully add the 5% Pd/C (1.6 g). Causality: Always use water-wet Pd/C or add it under a blanket of Argon. Dry Pd/C in the presence of methanol vapors can spark and cause a catastrophic flash fire.

  • Purging: Seal the autoclave. Purge the headspace with

    
     (pressurize to 2 MPa, vent, repeat 3x) to remove oxygen. Then, purge with 
    
    
    
    (pressurize to 2 MPa, vent, repeat 3x).
  • Reaction: Pressurize the reactor to 10 MPa (100 atm) with

    
    . Initiate stirring (800 rpm) and heat the vessel to 80 °C.
    
  • Monitoring: Maintain pressure and temperature for 24 hours. Monitor the pressure drop from the ballast tank to calculate theoretical hydrogen uptake (approx. 3.0 equivalents of

    
     required per mole of substrate).
    
  • Filtration: Cool the reactor to 20 °C and safely vent the

    
     gas. Purge the vessel with 
    
    
    
    . Filter the reaction mixture through a tight pad of Celite to remove the nanoparticulate palladium. Wash the filter cake with fresh Methanol (30 mL).
  • Final Isolation: Concentrate the filtrate under reduced pressure. The crude free-base 3-(4-methyl-1H-pyrazol-1-yl)piperidine can be purified via vacuum distillation or precipitated as an HCl salt by dissolving in ethyl acetate and adding 2M HCl in diethyl ether.

Quality Control & Analytical Validation

To ensure this protocol functions as a self-validating system, researchers must adhere to strict In-Process Control (IPC) parameters before progressing to subsequent steps.

Table 2: Acceptance Criteria & IPCs
Target / MilestoneAnalytical MethodAcceptance CriteriaRationale
Phase 1 Completion HPLC-UV (254 nm)< 1.0% remaining 3-BromopyridineEnsures full conversion; prevents brominated impurities from transferring into the hydrogenation phase, which would cause catalytic dehalogenation side-reactions.
Intermediate Purity ICP-MS (or colorimetry)Copper limits < 10 ppmPrevents heavy metal poisoning of the Pd/C catalyst in Phase 2.
Phase 2 Completion LC-MS (ESI+)Disappearance of

160

; Appearance of

166

Confirms full reduction of the 3 double bonds in the pyridine core without cleaving the C-N pyrazole bond.
Final Product (NMR)

-NMR (400 MHz,

)
Multiplet at 4.10-4.25 ppm (1H, CH-N)Validates the correct regiochemistry and structural integrity of the piperidine ring substitution.

References

Application Notes & Protocols: 3-(4-methyl-1H-pyrazol-1-yl)piperidine as a Versatile Precursor for the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a cornerstone of numerous pathologies, including cancer and autoimmune diseases.[1][2] The development of small-molecule kinase inhibitors has consequently become a major focus of modern drug discovery. Within this field, specific heterocyclic scaffolds have emerged as "privileged structures" due to their ability to form key interactions within the ATP-binding site of kinases. This guide provides a detailed examination of 3-(4-methyl-1H-pyrazol-1-yl)piperidine, a critical precursor that combines two such privileged moieties: the pyrazole and the piperidine ring.[3][4] We will elucidate its significance, provide detailed protocols for its incorporation into potent kinase inhibitors, using the synthesis of a Tofacitinib analogue as a practical exemplar, and discuss the underlying principles of its mechanism of action. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel kinase inhibitors.

Introduction: The Strategic Value of the Pyrazolyl-Piperidine Scaffold

The unparalleled success of kinase inhibitors in clinical settings is built upon the modular design of molecules that can selectively target the ATP-binding pocket of a specific kinase. The 3-(4-methyl-1H-pyrazol-1-yl)piperidine scaffold is a masterful example of this modularity.

  • The Pyrazole Moiety: The nitrogen atoms of the pyrazole ring are excellent hydrogen bond acceptors and donors, frequently forming critical interactions with the "hinge region" of the kinase, a conserved backbone segment that anchors ATP. This interaction is a hallmark of many Type I kinase inhibitors.[5]

  • The Piperidine Ring: This saturated heterocycle serves as a versatile, non-planar scaffold.[3] It enhances aqueous solubility, provides vectors for exiting the ATP pocket towards solvent-exposed regions, and allows for the introduction of chirality, which can be crucial for achieving selectivity and potency.

  • The 4-Methyl Group: The stereochemistry of substituents on the piperidine ring, such as the methyl group at the 4-position, can profoundly influence the conformation of the entire molecule. This, in turn, dictates the precise fit within the kinase active site, often enhancing potency and selectivity for the target kinase over closely related family members.

A prime example of a drug leveraging this core is Tofacitinib , a potent inhibitor of the Janus kinase (JAK) family.[3][6][7] Tofacitinib's efficacy in treating autoimmune conditions like rheumatoid arthritis underscores the therapeutic potential unlocked by the pyrazolyl-piperidine precursor.[] The JAK-STAT pathway, which Tofacitinib modulates, is a critical signaling cascade for numerous cytokines involved in immune response and cell growth.[][9]

The JAK-STAT Signaling Pathway: A Key Therapeutic Target

The diagram below illustrates the canonical JAK-STAT signaling pathway, the interruption of which is the therapeutic goal of inhibitors derived from the 3-(4-methyl-1H-pyrazol-1-yl)piperidine precursor.

JAK_STAT_Pathway Receptor Cytokine Receptor JAK JAK Cytokine Cytokine Cytokine->Receptor 1. Binding P-JAK P-JAK JAK->P-JAK 2. Activation STAT STAT P-JAK->STAT P-STAT P-STAT Dimer P-STAT Dimer P-STAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Regulation Inhibitor Tofacitinib (Kinase Inhibitor) Inhibitor->P-JAK Inhibition

Caption: The JAK-STAT signaling cascade and the point of inhibition.

Synthesis of a Tofacitinib Analogue: A Practical Workflow

This section provides a representative, multi-step synthesis for a potent kinase inhibitor based on the 3-(4-methyl-1H-pyrazol-1-yl)piperidine scaffold. The overall strategy involves the synthesis of the key chiral piperidine intermediate, followed by its coupling to a heterocyclic core, and final elaboration.

Workflow Overview: From Precursor to Final Compound

The synthetic route is logically divided into two main parts: the construction of the chiral piperidine fragment and its subsequent coupling and functionalization.

Synthesis_Workflow A Starting Material (e.g., 3-Amino-4-methylpyridine) B Step 1: Protection & Hydrogenation A->B C Step 2: Chiral Resolution B->C D Key Intermediate (3R,4R)-N,4-dimethylpiperidin-3-amine C->D F Step 3: Nucleophilic Aromatic Substitution (SNAr) D->F E Heterocyclic Core (4-Chloro-7H-pyrrolo[2,3-d]pyrimidine) E->F G Coupled Intermediate F->G H Step 4: Acylation G->H I Final Kinase Inhibitor (Tofacitinib Analogue) H->I

Caption: General synthetic workflow for a Tofacitinib analogue.

Protocol 1: Synthesis of the Chiral Piperidine Intermediate

The synthesis of the chiral (3R,4R)-N,4-dimethylpiperidin-3-amine is a critical and often challenging part of the overall process, as the stereochemistry is paramount for potent biological activity.[6] Several routes have been reported, often starting from substituted pyridines.[6][7]

Objective: To synthesize and resolve cis-(1-benzyl-4-methyl-piperidin-3-yl)-carbamic acid methyl ester as a precursor to the required chiral amine.

Causality: The synthesis begins with 3-amino-4-methyl pyridine. The pyridine ring is hydrogenated to create the piperidine scaffold. A protecting group strategy (e.g., carbamate and N-benzylation) is employed to control reactivity and facilitate handling. The N-benzyl group can be removed later under standard hydrogenolysis conditions. The most critical step is the chiral resolution, which separates the desired enantiomer from the racemic mixture, typically via diastereomeric salt formation with a chiral acid.

Materials:

Reagent MW Molar Eq. Purpose
3-Amino-4-methyl pyridine 108.14 1.0 Starting Material
Methyl Chloroformate 94.50 1.1 Carbamate Protection
Platinum(IV) oxide (PtO₂) 227.08 cat. Hydrogenation Catalyst
Benzaldehyde 106.12 1.2 N-Benzylation
Sodium triacetoxyborohydride 211.94 1.5 Reducing Agent
L-Dibenzoyl-tartaric acid 358.32 0.5 Resolving Agent

| Lithium aluminum hydride (LiAlH₄) | 37.95 | 2.0 | Reducing Agent |

Step-by-Step Procedure:

  • Protection: To a solution of 3-amino-4-methyl pyridine in a suitable solvent (e.g., dichloromethane), slowly add methyl chloroformate at 0 °C in the presence of a base (e.g., triethylamine). Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Work up to isolate the carbamate-protected product, (4-methyl-pyridin-3-yl)-carbamic acid methyl ester.[6]

  • Hydrogenation: Subject the product from Step 1 to catalytic hydrogenation using PtO₂ as a catalyst under a hydrogen atmosphere (typically 50 psi) in an acidic solvent like acetic acid. This reduces the pyridine ring to a piperidine ring, yielding a cis/trans mixture of (4-methyl-piperidin-3-yl)-carbamic acid methyl ester.[6]

  • N-Benzylation: Perform a reductive amination on the product from Step 2 using benzaldehyde and a mild reducing agent like sodium triacetoxyborohydride in a solvent such as dichloroethane. This introduces the benzyl group onto the piperidine nitrogen. Purify the resulting cis-(1-benzyl-4-methyl-piperidin-3-yl)-carbamic acid methyl ester by column chromatography.[6]

  • Chiral Resolution: Dissolve the racemic cis-isomer in a suitable solvent (e.g., methanol) and treat with L-dibenzoyl-tartaric acid. The desired (3R,4R) enantiomer will preferentially form a diastereomeric salt and precipitate. Isolate the salt by filtration and recrystallize to enhance diastereomeric purity. Liberate the free base by treatment with an aqueous base (e.g., NaOH).

  • Reduction: Carefully reduce the resolved carbamate using a strong reducing agent like LiAlH₄ in an anhydrous solvent (e.g., THF) to yield (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. This step converts the carbamate to the required N-methyl amine.

Self-Validation: The stereochemical purity of the resolved amine should be confirmed using chiral HPLC analysis. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Coupling and Final Synthesis

With the key chiral intermediate in hand, the final steps involve coupling it to the heterocyclic core and adding the final side chain.

Objective: To synthesize 3-{(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropanenitrile (Tofacitinib).

Causality: The core of the inhibitor is formed via a nucleophilic aromatic substitution (SNAr) reaction. The secondary amine of the piperidine intermediate acts as the nucleophile, displacing the chlorine atom from the electron-deficient 4-chloro-7H-pyrrolo[2,3-d]pyrimidine ring. The benzyl protecting group is then removed, and the final cyanoacetyl group is installed via acylation of the now-free piperidine nitrogen.[10]

Materials:

Reagent MW Molar Eq. Purpose
(3R,4R)-1-benzyl-N,4-dimethyl... 232.36 1.0 Key Intermediate
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 153.58 1.1 Heterocyclic Core
K₂CO₃ 138.21 3.0 Base
Palladium on carbon (10% Pd/C) - cat. Debenzylation Catalyst
Ethyl cyanoacetate 113.12 1.5 Acylating Agent

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 152.24 | 0.5 | Base/Catalyst |

Step-by-Step Procedure:

  • SNAr Coupling: In a suitable solvent like n-butanol, combine the chiral amine from Protocol 1, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and a base such as potassium carbonate. Heat the mixture to reflux (approx. 110-120 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, filter, and concentrate. Purify the crude product by column chromatography to yield N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[10]

  • Debenzylation: Dissolve the coupled product in a solvent like ethanol and subject it to catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere. This step selectively removes the N-benzyl group. Filter off the catalyst and concentrate the solvent to obtain the deprotected secondary amine.[10]

  • One-Pot Acylation: The crude debenzylated intermediate can often be used directly. Dissolve it in a suitable solvent (e.g., methanol) and add ethyl cyanoacetate followed by a catalytic amount of a non-nucleophilic base like DBU. Stir at 40 °C for 12 hours.[6] The final product, Tofacitinib, will precipitate from the solution or can be isolated after standard aqueous work-up and purification by recrystallization or chromatography.

Self-Validation: The final product's identity and purity must be rigorously confirmed.

  • HPLC: Purity should be >99%.

  • Mass Spectrometry: The observed mass should match the calculated exact mass of the product.

  • NMR Spectroscopy (¹H and ¹³C): The spectra should be consistent with the proposed structure, with all peaks assigned.

Mechanism of Inhibition and Structure-Activity Relationship (SAR)

The final synthesized molecule is a potent inhibitor because its structure is precisely tailored to fit into the ATP-binding site of JAK kinases.

Binding Mode in the Kinase ATP Pocket

The pyrazolo[3,4-d]pyrimidine core, bioisosteric to the pyrrolo[2,3-d]pyrimidine of Tofacitinib, acts as an ATP mimic. The diagram below conceptualizes the key interactions.

Kinase_Binding cluster_kinase Kinase ATP-Binding Site Hinge Hinge Region (e.g., Leu956, Glu957) Gatekeeper Gatekeeper Residue DFG DFG Motif Inhibitor Pyrrolo-pyrimidine Core N-H ... O=C (Hinge) N ... H-N (Hinge) Piperidine Scaffold Cyanoacetyl Group Inhibitor:f1->Hinge H-Bond Inhibitor:f2->Hinge H-Bond

Caption: Key inhibitor interactions within the kinase hinge region.

The pyrrolo[2,3-d]pyrimidine core forms two critical hydrogen bonds with the backbone of the hinge region, mimicking the interaction of the adenine portion of ATP. The piperidine ring projects out of this pocket, and the terminal cyanoacetyl group can form additional interactions in the solvent-exposed region, further anchoring the inhibitor.

Structure-Activity Relationship (SAR) Insights

The 3-(4-methyl-1H-pyrazol-1-yl)piperidine precursor is not merely a scaffold but a tunable platform for optimizing inhibitor properties.

  • Pyrazole Substitution: While the 4-methylpyrazole is effective, altering this substitution can modulate selectivity. For instance, introducing bulkier groups could clash with certain kinase gatekeeper residues, thereby disfavoring binding and increasing selectivity for kinases with smaller gatekeepers.[11]

  • Piperidine Stereochemistry: The (3R,4R) cis stereochemistry is crucial for Tofacitinib's activity. The alternative stereoisomers are significantly less potent, demonstrating the high degree of conformational constraint required for optimal binding.[10]

  • Piperidine N-substituent: The cyanoacetyl group on the piperidine nitrogen in Tofacitinib is not arbitrary. It was optimized to balance potency and pharmacokinetic properties. Replacing this group can drastically alter the molecule's solubility, cell permeability, and metabolic stability.

Conclusion

The 3-(4-methyl-1H-pyrazol-1-yl)piperidine scaffold is a validated and highly valuable precursor in the synthesis of advanced kinase inhibitors. Its inherent structural features allow for the creation of molecules that can potently and selectively inhibit key therapeutic targets like Janus kinases. The synthetic protocols detailed herein, while challenging due to the need for precise stereochemical control, provide a reliable pathway to these powerful modulators of cellular signaling. By understanding the causality behind each synthetic step and the structure-activity relationships governing inhibitor binding, researchers can continue to leverage this versatile precursor to develop the next generation of targeted therapies.

References

  • Srishylam V, Devanna, and Naveen Mulakayala. (2026). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
  • Falcone, C. E., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. [Link]

  • Andrade, C. K. Z. (2018). Tofacitinib synthesis. Journal of the Brazilian Chemical Society.
  • Aboraia, A. S., et al. (2015). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Andrade, C. K. Z. (2018). Starting materials described in the literature to assemble the piperidine fragment. ResearchGate. [Link]

  • Goodarzi, M., et al. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Arabian Journal of Chemistry.
  • BOC Sciences. (2019). Research and Development of Janus Kinase (JAK) Inhibitors.
  • Fahim, A. M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Ghoreschi, K., et al. (2022). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Cell Chemical Biology. [Link]

  • Pettus, L. H., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Inventor: Ye Weidong, et al. (2014). Preparation method of tofacitinib.
  • Goodarzi, M., et al. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Research Square.
  • Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals.

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Application Notes and Protocols for 3-(4-methyl-1H-pyrazol-1-yl)piperidine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative for Novel Scaffolds in CNS Therapeutics

The landscape of Central Nervous System (CNS) drug discovery is one of immense challenge and profound opportunity. The intricate nature of the brain, protected by the formidable blood-brain barrier (BBB), demands a sophisticated approach to medicinal chemistry.[1] CNS-active compounds must possess a unique constellation of properties enabling them to penetrate the CNS, engage their intended target with high affinity and selectivity, and exhibit a favorable safety profile.[2][3] It is within this context that the exploration of novel chemical scaffolds becomes not just an academic exercise, but a critical necessity.

This guide focuses on one such scaffold of interest: 3-(4-methyl-1H-pyrazol-1-yl)piperidine . This molecule marries two privileged heterocyclic structures in medicinal chemistry: the piperidine ring, a common feature in numerous CNS drugs, and the pyrazole ring, a versatile pharmacophore known for a wide range of biological activities.[4][5] The strategic combination of these moieties presents a promising starting point for developing next-generation therapeutics for a spectrum of neurological and psychiatric disorders.

These application notes are designed for researchers, scientists, and drug development professionals. They are not a mere recitation of steps but a distillation of field-proven insights. We will delve into the causality behind experimental choices, from initial synthesis to complex in vivo evaluation, providing a self-validating framework for assessing the therapeutic potential of this compound and its analogs.

Section 1: The Molecule - Rationale and Synthesis

Scientific Rationale: A Privileged Scaffold for CNS Targets

The therapeutic potential of 3-(4-methyl-1H-pyrazol-1-yl)piperidine is rooted in its structural components.

  • The Piperidine Moiety: This saturated heterocycle is a cornerstone of CNS pharmacophores.[5] Its three-dimensional structure allows for precise orientation of substituents to interact with receptor binding pockets. The basic nitrogen is often crucial for forming salt bridges or hydrogen bonds with acidic residues in target proteins and can be a key determinant of a compound's pharmacokinetic profile.[6]

  • The Pyrazole Moiety: Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms. They are bioisosteres of other ring systems and can act as hydrogen bond donors and acceptors. This versatility has led to their incorporation into a wide array of approved drugs, including the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[4] In the context of CNS, pyrazole derivatives have shown potential as anticonvulsant, antidepressant, and antipsychotic agents.[7]

The linkage of the 4-methylpyrazole to the 3-position of the piperidine ring creates a specific stereochemical and electronic profile that can be systematically explored to achieve desired target engagement and drug-like properties.

Protocol: Synthesis of 3-(4-methyl-1H-pyrazol-1-yl)piperidine

This protocol outlines a plausible and robust synthetic route. The causality for this multi-step synthesis is to build the molecule from commercially available and relatively inexpensive starting materials, with purification steps designed to ensure high purity for biological assays. A similar strategy for creating substituted piperidinyl-pyrazoles has been successfully employed in the literature.[8][9]

Workflow for Synthesis

A Step 1: N-Boc Protection B Step 2: Oxidation to Ketone A->B PCC, DCM C Step 3: Reaction with Hydrazine B->C 4-methylhydrazine, EtOH, Reflux D Step 4: N-Boc Deprotection C->D TFA or HCl in Dioxane E Final Product D->E Purification

Caption: A four-step synthesis workflow for the target compound.

Step-by-Step Methodology:

  • Step 1: N-Boc Protection of 3-Hydroxypiperidine

    • Rationale: The piperidine nitrogen is a reactive nucleophile. Protecting it with a tert-butyloxycarbonyl (Boc) group prevents unwanted side reactions in subsequent steps and improves solubility in organic solvents. The Boc group can be removed under acidic conditions without affecting the final structure.

    • Procedure:

      • Dissolve 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM).

      • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq).

      • Stir the reaction mixture at room temperature for 4-6 hours. Monitor by Thin Layer Chromatography (TLC).

      • Upon completion, wash the reaction mixture with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-hydroxypiperidine-1-carboxylate.

  • Step 2: Oxidation to N-Boc-3-piperidinone

    • Rationale: The hydroxyl group must be converted to a ketone to facilitate the subsequent cyclization reaction with hydrazine to form the pyrazole ring. Pyridinium chlorochromate (PCC) is a suitable oxidizing agent for this transformation.

    • Procedure:

      • Dissolve the product from Step 1 (1.0 eq) in DCM.

      • Add PCC (1.5 eq) portion-wise at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC.

      • Upon completion, filter the mixture through a pad of Celite to remove chromium salts.

      • Concentrate the filtrate and purify the residue by column chromatography (Silica gel, ethyl acetate/hexane gradient) to obtain tert-butyl 3-oxopiperidine-1-carboxylate.

  • Step 3: Pyrazole Ring Formation

    • Rationale: This is the key ring-forming step. The ketone reacts with 4-methylhydrazine in a condensation reaction, followed by cyclization and dehydration, to form the stable aromatic pyrazole ring.[10]

    • Procedure:

      • Dissolve the ketone from Step 2 (1.0 eq) in ethanol.

      • Add 4-methylhydrazine sulfate (1.1 eq) and sodium acetate (1.5 eq).

      • Reflux the mixture for 12-18 hours. Monitor by TLC.

      • Cool the reaction mixture and remove the solvent under reduced pressure.

      • Partition the residue between ethyl acetate and water.

      • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to yield tert-butyl 3-(4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate.

  • Step 4: N-Boc Deprotection

    • Rationale: The final step is to remove the Boc protecting group to yield the free secondary amine, which is often crucial for biological activity.

    • Procedure:

      • Dissolve the Boc-protected compound from Step 3 in DCM or 1,4-dioxane.

      • Add an excess of trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane.

      • Stir at room temperature for 1-2 hours.

      • Concentrate the solvent under reduced pressure.

      • Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of 3-(4-methyl-1H-pyrazol-1-yl)piperidine .

      • The free base can be obtained by neutralization with a suitable base (e.g., NaHCO₃ solution) and extraction. Confirm structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 2: In Vitro Characterization - Target Engagement and Druggability

Once synthesized and purified, the compound must be subjected to a battery of in vitro assays to determine its biological activity and drug-like properties. The following protocols provide a framework for this essential characterization.

Protocol: Receptor Binding Affinity (Competition Assay)

Rationale: To identify which CNS receptors the compound binds to and to quantify the strength of this interaction (affinity). Radioligand binding assays are the gold standard for this purpose due to their sensitivity and robustness.[11] A competition assay is used to determine the affinity (expressed as Kᵢ) of our unlabeled test compound by measuring its ability to displace a known high-affinity radioligand from the target receptor.[12]

Experimental Workflow

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Counting A Prepare Receptor Membranes (e.g., from CHO cells expressing target) D Combine Membranes, Radioligand, & Test Compound in 96-well plate A->D B Prepare Radioligand (e.g., [3H]-Spiperone for D2R) B->D C Serial Dilution of Test Compound C->D E Incubate to Equilibrium (e.g., 60 min at 25°C) D->E F Rapid Filtration (Separate bound from free radioligand) E->F G Wash Filters F->G H Scintillation Counting G->H I Data Analysis (IC50 -> Ki calculation) H->I

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Receptor Source: Prepare cell membranes from a stable cell line (e.g., CHO or HEK293) overexpressing the human receptor of interest (e.g., Dopamine D2, Serotonin 5-HT₂A, M1 Muscarinic receptor). Determine protein concentration using a BCA or Bradford assay.[12]

    • Radioligand: Choose a high-affinity, commercially available radioligand for the target of interest (e.g., [³H]-Spiperone for D2 receptors). The concentration used should be at or near its Kₑ value.[11]

    • Test Compound: Prepare a 10 mM stock solution of 3-(4-methyl-1H-pyrazol-1-yl)piperidine in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).[12]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add receptor membranes, radioligand, and assay buffer.

    • Non-Specific Binding (NSB): Add receptor membranes, radioligand, and a saturating concentration of a known, unlabeled competitor (e.g., 10 µM haloperidol for D2 receptors) to block all specific binding.[12]

    • Competition: Add receptor membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).[11]

  • Separation and Quantification:

    • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through.[13]

    • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).[12]

    • Convert the IC₅₀ to a Kᵢ (inhibition constant), which is a true measure of affinity, using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Hypothetical Data ExampleTarget ReceptorKᵢ (nM)
3-(4-methyl-1H-pyrazol-1-yl)piperidineDopamine D₂15
3-(4-methyl-1H-pyrazol-1-yl)piperidineSerotonin 5-HT₂ₐ120
3-(4-methyl-1H-pyrazol-1-yl)piperidineMuscarinic M₁>10,000
Protocol: GPCR Functional Assay ([³⁵S]GTPγS Binding)

Rationale: A binding assay tells us if a compound binds, but not what it does. A functional assay is required to determine if the compound is an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (reduces basal activity). Many CNS targets are G protein-coupled receptors (GPCRs).[14] The [³⁵S]GTPγS binding assay directly measures the first step of GPCR activation: the exchange of GDP for GTP on the Gα subunit.[15]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Receptor Source: Use the same membrane preparation as in the binding assay.

    • Reagents: Prepare solutions of [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and your test compound.

    • Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and an antioxidant like DTT.

  • Assay Setup:

    • Agonist Mode: Incubate membranes with various concentrations of the test compound and a fixed concentration of [³⁵S]GTPγS and GDP. A known full agonist is used as a positive control.

    • Antagonist Mode: Incubate membranes with a fixed, sub-maximal concentration of a known agonist (e.g., dopamine for D2R), [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

  • Incubation: Incubate at 30°C for 30-60 minutes. The GDP in the buffer is crucial for maintaining the G-protein in its inactive state prior to agonist stimulation.[15]

  • Separation and Quantification: The procedure is identical to the radioligand binding assay: rapid filtration through glass fiber filters, washing, and scintillation counting.[15]

  • Data Analysis:

    • Agonist Mode: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound. Determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to the full agonist control.

    • Antagonist Mode: Plot the inhibition of agonist-stimulated binding against the log concentration of the test compound to determine the IC₅₀. This can be converted to an antagonist dissociation constant (Kₑ).

Protocol: In Vitro ADME - Blood-Brain Barrier (BBB) Permeability

Rationale: For a CNS drug to be effective, it must cross the blood-brain barrier.[16] The parallel artificial membrane permeability assay (PAMPA) or cell-based models like the Caco-2 or MDCK-MDR1 transwell assays are used to predict this crucial property.[6][17] The transwell assay is widely used and provides data on both passive permeability and active efflux.[16]

Step-by-Step Methodology:

  • Cell Culture: Culture a monolayer of brain microvascular endothelial cells (BMECs) or MDCK cells transfected with the human MDR1 (P-gp) efflux transporter on a porous membrane of a transwell insert.[16][17] This separates an apical (blood side) chamber from a basolateral (brain side) chamber.

  • Barrier Integrity Check: Measure the transendothelial electrical resistance (TEER) to ensure the cell monolayer is confluent and forms tight junctions, which is a key characteristic of the BBB.[16]

  • Permeability Assay:

    • Add the test compound to the apical chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.

    • To measure efflux, perform the experiment in reverse (add compound to the basolateral chamber and sample from the apical chamber).

  • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Pₐₚₚ) in cm/s.

    • Calculate the efflux ratio (ER) = Pₐₚₚ (basolateral-to-apical) / Pₐₚₚ (apical-to-basolateral).

ADME PropertyDesirable Range for CNS DrugsHypothetical Result
MDCK Pₐₚₚ (A→B)> 10 x 10⁻⁶ cm/s15.5 x 10⁻⁶ cm/s
P-gp Efflux Ratio< 2.51.8
Human Liver Microsomal Stability (t½)> 30 min45 min

Data based on desirable ranges cited in literature.[6][18]

Section 3: In Vivo Evaluation - From Animal Models to Safety

Positive in vitro data provide the justification for advancing a compound to in vivo studies. These are essential for understanding how the drug behaves in a complex biological system and for gathering initial evidence of efficacy and safety.[19][20]

Protocol: Rodent Pharmacokinetics (PK)

Rationale: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a living animal. This is critical for selecting the right dose and dosing schedule for efficacy studies and for assessing CNS penetration directly.[20]

Step-by-Step Methodology:

  • Animal Model: Use male Sprague-Dawley rats (250-300g).

  • Dosing: Administer the compound via intravenous (IV) bolus (e.g., 1 mg/kg) to determine clearance and volume of distribution, and via oral gavage (PO) (e.g., 10 mg/kg) to determine oral bioavailability.

  • Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours). At the final time point, collect the brain.

  • Analysis: Process blood to plasma. Extract the compound from plasma and brain homogenate and quantify using LC-MS/MS.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters:

    • Clearance (CL): Rate of drug removal.

    • Volume of Distribution (Vd): Extent of drug distribution in tissues.

    • Half-life (t½): Time for drug concentration to decrease by half.

    • Oral Bioavailability (%F): Fraction of oral dose reaching systemic circulation.

    • Brain/Plasma Ratio (Kp): A measure of CNS penetration.

Protocol: Pharmacodynamic (PD) and Efficacy Models

Rationale: To demonstrate that the compound engages its target in the CNS and produces a desired therapeutic effect. The choice of model depends on the compound's primary target and the intended therapeutic indication.[21][22] For a compound with affinity for the D2 receptor, a model of psychosis or motor control would be relevant.

Example Model: Amphetamine-Induced Hyperlocomotion (AIH) in Mice (Model for Antipsychotic Activity)

  • Animal Model: C57BL/6 mice.

  • Acclimation: Acclimate mice to the open-field test chambers.

  • Dosing: Administer the test compound or vehicle orally. After a set pretreatment time (e.g., 60 minutes), administer d-amphetamine (e.g., 2-5 mg/kg, i.p.) to induce hyperlocomotion.

  • Behavioral Assessment: Place mice back in the open-field chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes using automated tracking software.[23]

  • Data Analysis: Compare the locomotor activity of the compound-treated group to the vehicle-treated group. A statistically significant reduction in amphetamine-induced activity suggests potential antipsychotic-like efficacy.

Core Safety Pharmacology

Rationale: To identify potential adverse effects on major physiological systems before human trials. The ICH S7A guideline mandates a core battery of tests.[24][25]

  • Central Nervous System: A functional observational battery (FOB) or Irwin test in rats to assess effects on behavior, coordination, and reflexes.[23]

  • Cardiovascular System: Evaluation of blood pressure, heart rate, and ECG in conscious, telemetered animals (e.g., dogs or non-human primates). A key assessment is for potential QT interval prolongation (hERG liability).

  • Respiratory System: Assessment of respiratory rate and tidal volume in rodents using whole-body plethysmography.

Section 4: Data Integration and Decision Making

The journey of a CNS drug candidate is one of continuous evaluation and decision-making.[26] The data from all preceding sections must be integrated to form a holistic picture of the compound's potential.

Decision-Making Matrix

G start Compound Synthesized vitro vitro start->vitro vivo vivo vitro:f1->vivo:f0 Yes vitro:f2->vivo:f0 Yes vitro:f3->vivo:f0 Yes vitro:f4->vivo:f0 Yes optimize Medicinal Chemistry Optimization vitro:f1->optimize No vitro:f2->optimize No stop Stop Development vitro:f4->stop No (Poor Permeability) vivo:f1->optimize No vivo:f2->optimize No candidate Candidate Nomination vivo:f1->candidate Yes vivo:f2->candidate Yes vivo:f3->candidate Yes vivo:f3->stop No (Safety Finding) optimize->vitro

Caption: A simplified decision-making flowchart in early CNS drug discovery.

A successful CNS drug candidate, derived from the 3-(4-methyl-1H-pyrazol-1-yl)piperidine scaffold, should ideally exhibit sub-nanomolar to low nanomolar potency at its primary target, demonstrate significant selectivity over other receptors (especially those linked to side effects), show a clear functional effect, possess good oral bioavailability and CNS penetration, demonstrate efficacy in a relevant animal model, and have a clean safety profile. Failure to meet these criteria at any stage prompts a decision to either terminate the compound or return to medicinal chemistry for further optimization.

References

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Application Note: High-Throughput Screening and Validation of NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: In vitro pharmacological validation of novel anti-inflammatory therapeutics targeting the NLRP3 inflammasome.

Introduction: The NLRP3 Inflammasome in Inflammatory Diseases

The NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome is a cytoplasmic multiprotein complex that plays a central role in innate immunity[1]. While essential for host defense, aberrant hyperactivation of the NLRP3 inflammasome is causally linked to a spectrum of chronic inflammatory conditions, including gout, atherosclerosis, Alzheimer's disease, and severe metabolic disorders[2][3].

Structurally, the inflammasome consists of a sensor (NLRP3), an adaptor (ASC), and an effector (Pro-Caspase-1)[4]. Despite its prominence as a therapeutic target, developing specific inhibitors requires robust, self-validating biological assays capable of distinguishing true pharmacological inhibition from off-target cytotoxicity. This application note outlines a comprehensive, mechanism-driven workflow utilizing Homogeneous Time-Resolved Fluorescence (HTRF) to screen and validate small-molecule NLRP3 inhibitors by quantifying downstream Interleukin-1β (IL-1β) secretion[5].

Mechanistic Grounding: The Two-Signal Activation Paradigm

To design an effective in vitro screening protocol, one must engineer the assay to replicate the physiological requirements of NLRP3 activation. Unlike other pattern recognition receptors, NLRP3 activation strictly mandates a two-step signaling cascade [1][6]:

  • Signal 1 (Priming): Initiated by pathogen-associated molecular patterns (PAMPs), such as Lipopolysaccharide (LPS) binding to TLR4. This activates the NF-κB transcription factor, upregulating the basal expression of NLRP3 and pro-IL-1β, which are otherwise insufficient for assembly in resting cells[4].

  • Signal 2 (Activation): Triggered by damage-associated molecular patterns (DAMPs) like ATP, monosodium urate (MSU) crystals, or the microbial toxin Nigericin. These stimuli induce severe ionic imbalances (specifically

    
     efflux), triggering a conformational change in the NACHT domain of NLRP3[2][3]. This drives ATP-dependent oligomerization, ASC speck formation, and the autocatalytic cleavage of Caspase-1[3].
    

Active Caspase-1 subsequently cleaves pro-IL-1β into its mature, pro-inflammatory form, and cleaves Gasdermin D (GSDMD) to form membrane pores (pyroptosis), facilitating IL-1β release[6]. A successful inhibitor (e.g., the benchmark compound MCC950, which binds the NACHT domain[2]) will block this secondary activation step without affecting the initial NF-κB priming cascade.

Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_effector Effector Phase LPS PAMPs (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Upregulation Upregulation: NLRP3 & pro-IL-1β NFkB->Upregulation Assembly NLRP3-ASC-Caspase-1 Assembly Upregulation->Assembly Provides Sensor Components DAMPs DAMPs (ATP, Nigericin) K_efflux K+ Efflux / Organelle Damage DAMPs->K_efflux K_efflux->Assembly Caspase1 Active Caspase-1 Assembly->Caspase1 Pro_IL1b pro-IL-1β Caspase1->Pro_IL1b GSDMD Gasdermin D Cleavage Caspase1->GSDMD Mature_IL1b Mature IL-1β Secretion Pro_IL1b->Mature_IL1b GSDMD->Mature_IL1b Pore Formation Pyroptosis Pyroptosis (Cell Lysis) GSDMD->Pyroptosis

Figure 1: The two-signal mechanistic pathway of NLRP3 inflammasome priming and activation.

Assay Methodology & Protocol Design

To ensure a highly reproducible, high-throughput scalable workflow, we utilize HTRF (Homogeneous Time-Resolved Fluorescence) technology. HTRF utilizes a sandwich immunoassay format employing two specific antibodies against IL-1β: one conjugated to an Europium Cryptate donor and another to a d2/XL acceptor[5][7].

Why HTRF over traditional ELISA? HTRF operates via a "mix-and-read" homogeneous protocol. It eliminates wash steps, thereby preventing cell detachment variability and drastically reducing hands-on time[8]. Furthermore, TR-FRET effectively minimizes auto-fluorescence background from the screening compounds.

Protocol A: Cell Culturing, Priming, and Compound Treatment

Cell Line: THP-1 (Human monocytic cell line) differentiated into macrophage-like cells.

  • Cell Seeding: Differentiate THP-1 cells using 50 ng/mL PMA for 48 hours. Seed cells at a density of

    
     cells/well in a 96-well flat-bottom microplate in RPMI-1640 supplemented with 10% FCS[9].
    
  • Signal 1 (Priming): Wash cells with PBS and add fresh assay medium containing 1 µg/mL LPS (E. coli O111:B4) for 3 hours at 37°C. Causality Note: This 3-hour window specifically maximizes pro-IL-1β accumulation while keeping baseline auto-secretion low[6].

  • Inhibitor Incubation: Add the candidate anti-inflammatory compounds (and MCC950 as a positive control[2]) across an 8-point concentration gradient. Incubate for 30 minutes at 37°C.

  • Signal 2 (Activation): Introduce 10 µM Nigericin (or 5 mM ATP) to all wells (except negative controls) and incubate for exactly 45 minutes[6]. Causality Note: Nigericin rapidly forms potassium pores, aggressively driving NACHT-domain conformational shifts.

Protocol B: HTRF Measurement & Parallel Viability Assessment

A critical pitfall in anti-inflammatory drug screening is mistaking generalized cell death (cytotoxicity) for inflammasome inhibition[9]. A self-validating protocol must run a parallel viability readout.

  • Supernatant Transfer: Carefully aspirate 16 µL of cell culture supernatant from each well and transfer it to a 384-well low-volume white detection plate[5][8].

  • HTRF Reaction: Prepare the HTRF working solution by mixing the Anti-IL1β-Eu Cryptate and Anti-IL1β-d2 antibodies in the provided detection buffer[7]. Add 4 µL of this pre-mixed antibody solution to each 16 µL sample well[6].

  • Incubation & Reading: Seal the plate and incubate for 3 hours to overnight at room temperature. Read the plate on a TR-FRET compatible microplate reader (e.g., SpectraMax i3x), exciting at 320 nm and reading dual emissions at 620 nm (donor) and 665 nm (acceptor)[7][9].

  • Parallel Viability: To the remaining cells in the 96-well plate, add a cell viability reagent (e.g., CellTiter-Glo or EarlyTox) to measure intracellular ATP levels, normalizing your cytokine reduction data against cell viability[9].

Workflow Step1 1. Cell Seeding THP-1 Macrophages Step2 2. LPS Priming Upregulate pro-IL1β (3h) Step1->Step2 Step3 3. Test Inhibitors e.g., MCC950 (30 min) Step2->Step3 Step4 4. Activation Nigericin/ATP K+ Efflux (45 min) Step3->Step4 Split Split Sample Step4->Split Step5A 5A. Transfer 16 µL Supernatant Split->Step5A Step5B 5B. Retain Cells in 96-well Plate Split->Step5B Step6A 6A. Add 4 µL HTRF Reagents Step5A->Step6A Step7A 7A. TR-FRET Readout (665/620nm) Step6A->Step7A Step6B 6B. Add ATP Viability Reagent Step5B->Step6B Step7B 7B. Luminescence Readout Step6B->Step7B

Figure 2: Experimental dual-workflow for coupled IL-1β HTRF detection and Cellular Viability validation.

Data Presentation and Result Validation

Calculate the raw HTRF ratio (


). Standard curve data should be fitted using a 4-parameter logistic (4PL) regression to interpolate absolute IL-1β concentrations[6].

A valid candidate compound must display a dose-dependent decrease in IL-1β secretion while maintaining cellular viability (ATP luminescence).

Table 1: Representative Validated Screening Outcomes

Treatment GroupInflammasome StimulusAnalyte Measured

(IL-1β Inhibition)

(Cytotoxicity)
Outcome / Conclusion
Negative Control LPS onlyIL-1βN/AN/AAssesses baseline transcription
Vehicle Control LPS + NigericinIL-1βN/AN/AEstablishes maximal activation (0% inhibition)
MCC950 (Benchmark) LPS + NigericinIL-1β


Validated Target Inhibitor (High therapeutic window)
Candidate Compound A LPS + NigericinIL-1β


Confirmed Hit : Potent, non-cytotoxic inhibition
Candidate Compound B LPS + NigericinIL-1β


False Positive : Cytokine drop is due to cell death

Analytical Note: Candidate B highlights the critical necessity of parallel viability screenings. Because pyroptosis physically lyses the cell, broad-spectrum cytotoxic agents can inhibit IL-1β secretion purely by killing the THP-1 cells before translation or inflammasome assembly can occur[6][9].

Summary

Targeting the NLRP3 NACHT domain requires high-fidelity screening systems[3][4]. Coupling the physiologically relevant two-step priming/activation macrophage model with homogeneous TR-FRET cytokine detection and orthogonal cell integrity assays creates a resilient, self-validating pipeline. This workflow actively discriminates between genuine anti-inflammatory activity and non-specific biological interference, rapidly advancing safe and efficacious hits down the drug development pipeline.

References

  • The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases Source: National Institutes of Health (NIH) / Frontiers in Aging Neuroscience URL:[Link]

  • The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation Source: National Institutes of Health (NIH) / International Journal of Molecular Sciences URL:[Link]

  • A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome Source: National Institutes of Health (NIH) / Molecules URL:[Link]

  • An integrative computational approach for identification of NLRP3 inhibitors through machine learning, docking, dynamics and DFT analysis Source: National Institutes of Health (NIH) / Scientific Reports URL:[Link]

  • Normalize HTRF cytokine assays to cell viability Source: Molecular Devices URL:[Link]

Sources

The Pyrazole-Piperidine Scaffold: A Privileged Motif in Modern Anticancer Research - Application Notes and Protocols for the Study of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Pyrazole-Piperidine Derivatives in Oncology

The confluence of a pyrazole and a piperidine ring system within a single molecular entity has given rise to a class of compounds with significant therapeutic potential, particularly in the realm of oncology. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile building block in medicinal chemistry, known for its ability to engage in various non-covalent interactions with biological targets. When coupled with a piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, the resulting scaffold offers a unique combination of structural rigidity and conformational flexibility. This allows for the precise spatial orientation of functional groups to optimize binding to the active sites of key proteins involved in cancer progression.

These scaffolds are particularly prominent in the design of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazole-piperidine core can serve as a highly effective pharmacophore for targeting the ATP-binding pocket of various kinases, leading to the inhibition of downstream signaling cascades that drive tumor growth, proliferation, and survival. This guide will delve into the application of this important structural motif in anticancer research, using a well-characterized kinase inhibitor as a representative example to illustrate the principles and methodologies involved in its preclinical evaluation.

Due to the limited specific research on 3-(4-methyl-1H-pyrazol-1-yl)piperidine, this guide will focus on a closely related and clinically relevant compound, Crizotinib , which features a piperidinyl-pyrazole core structure. Crizotinib is a potent inhibitor of ALK, ROS1, and MET receptor tyrosine kinases and serves as an excellent model for outlining the experimental protocols and conceptual framework for investigating similar pyrazole-piperidine-containing compounds in an anticancer context.

Part 1: Crizotinib - A Case Study of a Pyrazole-Piperidine Kinase Inhibitor

Mechanism of Action and Targeted Signaling Pathways

Crizotinib exerts its anticancer effects by targeting specific receptor tyrosine kinases that are aberrantly activated in certain cancer types. The primary targets of Crizotinib are Anaplastic Lymphoma Kinase (ALK), ROS1, and MET.

  • Anaplastic Lymphoma Kinase (ALK): In a subset of non-small cell lung cancer (NSCLC), a chromosomal rearrangement results in the fusion of the ALK gene with another gene (commonly EML4), leading to the expression of a constitutively active ALK fusion protein. This oncogenic driver activates downstream signaling pathways, including the JAK-STAT, PI3K-AKT, and RAS-MAPK pathways, promoting cell proliferation and survival. Crizotinib binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling.

  • ROS1: Similar to ALK, chromosomal rearrangements involving the ROS1 gene can lead to the formation of fusion proteins with constitutive kinase activity, driving oncogenesis in a subset of NSCLC. Crizotinib is also a potent inhibitor of ROS1 kinase activity.

  • MET: The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell growth, motility, and invasion. Aberrant MET signaling, through overexpression or mutation, is implicated in the development and progression of various cancers. Crizotinib can inhibit MET signaling, which is particularly relevant in tumors where MET is a primary oncogenic driver or a mechanism of acquired resistance to other targeted therapies.

The inhibition of these kinases by Crizotinib leads to the downregulation of their respective signaling pathways, ultimately resulting in cell cycle arrest and apoptosis in cancer cells dependent on these pathways for their survival.

G cluster_0 Crizotinib (Pyrazole-Piperidine Core) cluster_1 Receptor Tyrosine Kinases cluster_2 Downstream Signaling Pathways cluster_3 Cellular Processes Crizotinib Crizotinib ALK ALK Crizotinib->ALK Inhibits ROS1 ROS1 Crizotinib->ROS1 Inhibits MET MET Crizotinib->MET Inhibits Apoptosis Apoptosis Crizotinib->Apoptosis Induces JAK_STAT JAK-STAT ALK->JAK_STAT PI3K_AKT PI3K-AKT ALK->PI3K_AKT RAS_MAPK RAS-MAPK ALK->RAS_MAPK ROS1->JAK_STAT ROS1->PI3K_AKT ROS1->RAS_MAPK MET->PI3K_AKT MET->RAS_MAPK Proliferation Cell Proliferation JAK_STAT->Proliferation Survival Cell Survival JAK_STAT->Survival PI3K_AKT->Proliferation PI3K_AKT->Survival RAS_MAPK->Proliferation RAS_MAPK->Survival Proliferation->Apoptosis Survival->Apoptosis

Caption: Crizotinib's mechanism of action.

In Vitro Efficacy Data

The in vitro potency of Crizotinib against its target kinases and its antiproliferative activity in relevant cancer cell lines are critical parameters for its preclinical characterization.

Kinase TargetIC50 (nM)Cancer Cell LineIC50 (nM)
ALK24H3122 (EML4-ALK)18
ROS11.7HCC78 (SLC34A2-ROS1)6
MET1.6GTL-16 (MET amplified)4

Note: IC50 values are approximate and can vary depending on the specific assay conditions. The data presented here are representative values from published literature.

Part 2: Experimental Protocols for Preclinical Evaluation

This section provides detailed, step-by-step methodologies for the in vitro and in vivo evaluation of pyrazole-piperidine kinase inhibitors like Crizotinib.

In Vitro Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the purified kinase domain of the target protein (e.g., ALK, ROS1, MET).

Materials:

  • Recombinant purified kinase (e.g., ALK, ROS1, MET)

  • Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., Crizotinib) dissolved in DMSO

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup:

    • Add 2.5 µL of kinase buffer to each well.

    • Add 1 µL of the test compound dilution or DMSO (for control wells) to the appropriate wells.

    • Add 2.5 µL of a mixture of the kinase and substrate in kinase buffer.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate Reaction: Add 5 µL of ATP solution in kinase buffer to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-based reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_0 Protocol Steps A Prepare Compound Dilutions B Set Up Kinase Reaction A->B C Initiate Reaction with ATP B->C D Incubate C->D E Stop Reaction & Detect ADP D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: Workflow for a biochemical kinase inhibition assay.

Objective: To determine the antiproliferative effect of the test compound on cancer cell lines.

Materials:

  • Cancer cell lines with and without the target genetic alteration (e.g., H3122 [EML4-ALK] and A549 [ALK-negative control])

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (e.g., Crizotinib) dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • Sterile, clear-bottom, white-walled 96-well plates

  • Incubator (37°C, 5% CO2)

  • Multichannel pipettes and a plate reader capable of luminescence detection

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in cell culture medium.

    • Add 100 µL of the compound dilution or medium with DMSO (for control wells) to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Objective: To confirm that the test compound inhibits the phosphorylation of its target kinase and downstream signaling proteins in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., H3122)

  • Test compound (e.g., Crizotinib)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit (Thermo Fisher Scientific)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of the compound on protein phosphorylation. Use a loading control (e.g., β-actin) to ensure equal protein loading.

In Vivo Efficacy Studies

Objective: To evaluate the antitumor efficacy of the test compound in a relevant animal model of cancer.

Model:

  • Subcutaneous xenograft model: Nude mice are subcutaneously injected with a cancer cell line expressing the target kinase (e.g., H3122).

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line (e.g., H3122)

  • Matrigel (optional, to enhance tumor take rate)

  • Test compound formulated for in vivo administration (e.g., in a solution or suspension for oral gavage)

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Tumor Implantation:

    • Inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

    • When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the test compound or vehicle control to the mice according to the planned dosing schedule (e.g., once or twice daily by oral gavage).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health of the animals.

  • Endpoint:

    • Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies by Western blot or immunohistochemistry).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Part 3: Conclusion and Future Directions

The pyrazole-piperidine scaffold has proven to be a highly successful motif in the development of targeted anticancer therapies, as exemplified by the clinical success of Crizotinib. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel compounds based on this and related chemical scaffolds. Future research in this area will likely focus on the development of next-generation inhibitors with improved selectivity, potency, and the ability to overcome mechanisms of acquired resistance. Furthermore, the exploration of novel pyrazole-piperidine derivatives as inhibitors of other cancer-relevant kinase targets remains a promising avenue for drug discovery.

References

This section would be populated with citations to peer-reviewed articles and established protocols, with full details including title, source, and clickable URLs.

Introduction: The Strategic Importance of the Pyrazolyl-Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Coupling Reactions with 3-(4-methyl-1H-pyrazol-1-yl)piperidine

In the landscape of modern drug discovery, the 3-(4-methyl-1H-pyrazol-1-yl)piperidine scaffold represents a privileged structural motif. This assertion is rooted in the frequent appearance of both pyrazole and piperidine rings in a multitude of biologically active agents. Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are renowned for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3] Similarly, the piperidine ring is a cornerstone of medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a versatile anchor for interacting with biological targets.

The fusion of these two moieties into the 3-(4-methyl-1H-pyrazol-1-yl)piperidine core creates a molecule with significant potential for further chemical elaboration. The key to unlocking this potential lies in the strategic functionalization of the secondary amine within the piperidine ring. This amine serves as a highly reactive and versatile handle for a range of coupling reactions, most notably for the formation of carbon-nitrogen (C-N) and acyl-nitrogen bonds. This application note provides detailed protocols and the underlying scientific rationale for two of the most critical transformations for this scaffold: the Buchwald-Hartwig N-Arylation and Amide Bond Formation.

Section 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful and widely utilized method for the formation of C-N bonds, enabling the coupling of amines with aryl halides or triflates.[4][5] For the 3-(4-methyl-1H-pyrazol-1-yl)piperidine scaffold, this reaction provides a direct route to introduce a diverse array of aryl and heteroaryl substituents onto the piperidine nitrogen, a common strategy for modulating a compound's interaction with its biological target.

Mechanistic Rationale

The catalytic cycle, a cornerstone of organometallic chemistry, is what drives this transformation. Understanding its steps is crucial for troubleshooting and optimization. The reaction is initiated by the oxidative addition of an active Pd(0) species to the aryl halide (Ar-X), forming a Pd(II) complex. Subsequently, the amine coordinates to the palladium center, and, in the presence of a strong base, deprotonation occurs. The final, and often rate-limiting, step is the reductive elimination of the desired N-arylated product, which regenerates the active Pd(0) catalyst.[5] The choice of ligand is paramount; bulky, electron-rich phosphine ligands are known to accelerate the reductive elimination step, thereby improving catalytic turnover and overall reaction efficiency.[6][7]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII_A Ar-Pd(II)(X)L_n Pd0->PdII_A Oxidative Addition Pd0->PdII_A LigandExch Amine Coordination (R₂NH) PdII_B Ar-Pd(II)(NR₂)L_n PdII_A->PdII_B Amine Binding & Deprotonation (+ Base, - HX) PdII_A->PdII_B PdII_B->Pd0 RedElim Reductive Elimination Product Ar-NR₂ PdII_B->Product Reductive Elimination PdII_B->Product

Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation reaction.

Detailed Experimental Protocol: N-Arylation

This protocol describes a general procedure for the coupling of 3-(4-methyl-1H-pyrazol-1-yl)piperidine with a representative aryl bromide.

Materials and Reagents:

  • 3-(4-methyl-1H-pyrazol-1-yl)piperidine

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., tBuDavePhos, (±)-BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-(4-methyl-1H-pyrazol-1-yl)piperidine (1.2 mmol, 1.2 equiv.).

  • Addition of Coupling Partner: Add the aryl bromide (1.0 mmol, 1.0 equiv.).

  • Catalyst and Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol%) and the phosphine ligand (0.02-0.04 mmol, 2-4 mol%).

    • Scientist's Insight: The Pd:ligand ratio is critical. A ratio of 1:2 to 1:4 is common. Using a precatalyst can sometimes lead to more reproducible results.

  • Base Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

    • Causality Note: NaOtBu is a strong, non-nucleophilic base essential for deprotonating the amine-palladium complex, which facilitates the crucial transmetalation step.[8][9] It must be handled under inert conditions due to its hygroscopic and reactive nature.

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Inert Atmosphere: Seal the flask and purge with inert gas for 5-10 minutes.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench carefully with saturated aqueous ammonium chloride solution.

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Table of Typical Reaction Parameters
ParameterRecommended ConditionRationale/Justification
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)Readily available and effective palladium sources.[4][6]
Ligand tBuDavePhos, BINAP, SPhosBulky, electron-rich ligands promote the rate-limiting reductive elimination step.[4][8]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic base required for the catalytic cycle.[7][8]
Solvent Toluene, Dioxane, m-xyleneAnhydrous, aprotic solvents that are stable at high temperatures.[4]
Temperature 80 - 110 °CSufficient thermal energy is typically required for efficient catalytic turnover.[8]

Section 2: Amide Bond Formation via Coupling Reagents

Forming an amide bond by coupling the piperidine nitrogen with a carboxylic acid is one of the most fundamental and valuable transformations in medicinal chemistry. This reaction creates a stable, neutral linkage found in countless pharmaceutical agents. Direct condensation of a carboxylic acid and an amine requires very high temperatures; therefore, "coupling reagents" are employed to activate the carboxylic acid, converting its hydroxyl group into a better leaving group and allowing the reaction to proceed under mild conditions.

Workflow Rationale

The general workflow involves the activation of the carboxylic acid with a coupling reagent to form a highly reactive intermediate (e.g., an active ester or an O-acylisourea). This intermediate is then susceptible to nucleophilic attack by the amine of the 3-(4-methyl-1H-pyrazol-1-yl)piperidine. An organic base, such as diisopropylethylamine (DIPEA), is typically added to neutralize the acidic byproducts generated during the reaction, driving the equilibrium towards product formation.

Visualizing the Amide Coupling Workflow

Caption: A generalized workflow for amide bond formation using coupling reagents.

Detailed Experimental Protocol: Amide Coupling

This protocol provides a general procedure using HATU, a highly efficient and common coupling reagent.

Materials and Reagents:

  • 3-(4-methyl-1H-pyrazol-1-yl)piperidine

  • Carboxylic acid (e.g., benzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reactant Solution: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol, 1.0 equiv.) in anhydrous DMF (5 mL).

  • Coupling Reagent Addition: Add HATU (1.1 mmol, 1.1 equiv.) to the solution. Stir for 5-10 minutes at room temperature.

    • Scientist's Insight: This pre-activation step allows for the formation of the active ester before the amine is introduced, which can often improve yields, especially with less reactive amines.[10]

  • Base Addition: Add DIPEA (2.0 mmol, 2.0 equiv.). The base is crucial for neutralizing acids and ensuring the amine nucleophile is in its free base form.

  • Amine Addition: Add a solution of 3-(4-methyl-1H-pyrazol-1-yl)piperidine (1.05 mmol, 1.05 equiv.) in a small amount of DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. These reactions are often complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Washing: Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.

Comparison of Common Coupling Reagents
Reagent(s)AdvantagesDisadvantages
EDC / HOBt Cost-effective; water-soluble urea byproduct is easily removed.Slower reaction rates; potential for side reactions.
HATU / DIPEA Very fast and efficient; high yields; low rates of racemization.Expensive; generates stoichiometric waste.
T3P® High reactivity; byproducts are water-soluble.Can be corrosive; requires careful handling.
SOCl₂ / Oxalyl Chloride Forms highly reactive acid chloride; inexpensive.Harsh conditions; not suitable for sensitive substrates; generates corrosive HCl gas.[10]

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Sodium tert-butoxide is a strong, corrosive, and moisture-sensitive base. It should be handled exclusively under an inert atmosphere. Organic bases like DIPEA are volatile and should be handled in a fume hood.

  • Solvents: Anhydrous solvents are often flammable and should be handled away from ignition sources. DMF is a reproductive toxin and should be handled with appropriate caution.

  • Coupling Reagents: Many coupling reagents are irritants. Avoid inhalation of dust and skin contact.

References

  • Molecules (2020). Pd(dba)2-Catalyzed Buchwald-Hartwig Coupling for C4-Amination of 4-halo-1H-1-tritylpyrazoles. Available from: [Link]

  • Molecules (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences (2016). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available from: [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production (2008). Available from: [Link]

  • ARKIVOC (2003). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Available from: [Link]

  • Advanced Synthesis & Catalysis (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Available from: [Link]

  • International Journal of PharmTech Research (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Available from: [Link]

  • Molecules (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

  • Supplementary Information for Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. Available from: [Link]

  • Research & Reviews: Journal of Medicinal and Organic Chemistry (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Available from: [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • ResearchGate (2004). Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. Available from: [Link]

  • Chemical Reviews (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available from: [Link]

  • Beilstein Journal of Organic Chemistry (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Available from: [Link]

  • ResearchGate (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research (2010). An introduction of some novel pyrazolines to synthetic chemistry and antimicrobial studies. Available from: [Link]

  • Organic Process Research & Development (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • ResearchGate (2015). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Available from: [Link]

  • Chemical Society Reviews (2022). Amide bond formation: beyond the dilemma between activation and racemisation. Available from: [Link]

  • Chemical Society Reviews (2008). Amide bond formation: beyond the myth of coupling reagents. Available from: [Link]

  • Current Organic Chemistry (2021). A Comprehensive Review on Recent Developments in the Field of Biological Applications of Potent Pyrazolines Derived from Chalcone Precursors. Available from: [Link]

  • Molecules (2024). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Journal of Medicinal Chemistry (2002). Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Available from: [Link]

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  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • Molecules (2018). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Available from: [Link]

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Application Note: Comprehensive Analytical Characterization of 3-(4-methyl-1H-pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(4-methyl-1H-pyrazol-1-yl)piperidine is a heterocyclic compound featuring both a pyrazole and a piperidine moiety. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.[1] The precise structural confirmation, purity assessment, and impurity profiling of this intermediate are critical for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs).

This document provides a comprehensive guide detailing an orthogonal analytical strategy for the robust characterization of 3-(4-methyl-1H-pyrazol-1-yl)piperidine. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is the foundation for selecting appropriate analytical techniques.

  • Molecular Formula: C₉H₁₅N₃

  • Molecular Weight: 165.24 g/mol

  • Monoisotopic Mass: 165.1266 Da[2]

  • Key Structural Features:

    • A saturated six-membered piperidine ring, providing conformational flexibility.

    • An aromatic five-membered pyrazole ring, which is planar.

    • A chiral center at the C3 position of the piperidine ring where the pyrazole is attached.

    • A secondary amine (-NH-) within the piperidine ring.

These features dictate the use of a multi-technique approach to unambiguously determine the structure and purity.

Orthogonal Analytical Workflow

No single analytical technique can provide a complete profile of a chemical entity. We employ an orthogonal approach, where multiple, disparate methods are used to analyze the same attributes. This strategy provides a high degree of confidence in the final results, as the weaknesses of one method are compensated by the strengths of another.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Purity & Composition cluster_2 Data Integration NMR NMR Spectroscopy (¹H, ¹³C, 2D) COA Certificate of Analysis (CoA) (Identity, Purity, Strength, Quality) NMR->COA MS Mass Spectrometry (HRMS) MS->COA FTIR FTIR Spectroscopy FTIR->COA HPLC RP-HPLC-UV/DAD (Purity, Impurities) HPLC->COA EA Elemental Analysis (CHN) EA->COA Sample Test Sample: 3-(4-methyl-1H-pyrazol-1-yl)piperidine Sample->NMR Structural Elucidation Sample->MS Molecular Weight Confirmation Sample->FTIR Functional Group Identification Sample->HPLC Purity Assay Sample->EA Compositional Verification

Caption: Orthogonal workflow for comprehensive compound characterization.

Primary Identification and Structural Elucidation

The primary structure is unequivocally confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information about the carbon-hydrogen framework of the molecule.[3] For 3-(4-methyl-1H-pyrazol-1-yl)piperidine, ¹H, ¹³C, and 2D NMR experiments are essential for complete structural assignment.[4][5]

4.1.1 Causality and Experimental Insights

  • ¹H NMR: Confirms the presence of all proton types, their chemical environment, multiplicity (spin-spin coupling), and integration (proton count). The chemical shifts of the pyrazole protons (H3' and H5') will be distinct from the aliphatic piperidine protons.[6]

  • ¹³C NMR: Identifies all unique carbon atoms in the molecule. The chemical shifts of the aromatic pyrazole carbons will be significantly downfield compared to the sp³-hybridized piperidine carbons.[7]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.

    • COSY reveals proton-proton coupling networks within the piperidine ring.

    • HSQC correlates each proton directly to its attached carbon.

    • HMBC is paramount for connecting the pyrazole and piperidine rings by showing long-range (2-3 bond) correlations between protons and carbons. For instance, a correlation between the piperidine H3 proton and the pyrazole C5' and C3' carbons would confirm the connectivity.[4]

Caption: Key expected HMBC correlations for structural confirmation.

4.1.2 Predicted NMR Data

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
Piperidine-NH1.5 - 3.0Broad s-
Piperidine-C22.8 - 3.2m45 - 50
Piperidine-C34.0 - 4.5m55 - 60
Piperidine-C4, C51.6 - 2.2m20 - 35
Piperidine-C62.6 - 3.0m44 - 49
Pyrazole-C3'-H~7.5s~138
Pyrazole-C5'-H~7.3s~128
Pyrazole-C4'--~110
Pyrazole-CH₃~2.1s~10
Note: Predicted values are illustrative and depend on solvent and concentration.[6][7]

4.1.3 Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended.

  • Acquisition:

    • Record a standard ¹H NMR spectrum.

    • Record a proton-decoupled ¹³C NMR spectrum.

    • Record 2D spectra: gCOSY, z-gradient HSQC, and gHMBC using standard instrument pulse programs.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Calibrate the ¹H spectrum to the residual solvent peak and the ¹³C spectrum accordingly.

  • Analysis: Assign all proton and carbon signals using the combination of 1D and 2D data to confirm the structure.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental formula.

4.2.1 Causality and Experimental Insights

  • Ionization: Electrospray Ionization (ESI) in positive mode is ideal for this molecule, as the piperidine nitrogen can be readily protonated to form [M+H]⁺.[8][9]

  • HRMS: Provides a highly accurate mass measurement (typically <5 ppm error), which allows for the unambiguous determination of the elemental formula (C₉H₁₅N₃). This differentiates the target compound from any potential isomers or impurities with the same nominal mass.

  • Tandem MS (MS/MS): Fragmentation of the [M+H]⁺ parent ion can help confirm the structure. Expected fragmentation pathways include cleavage of the piperidine ring and loss of neutral fragments.[10][11]

4.2.2 Predicted MS Data

Ion Calculated m/z Description
[M+H]⁺166.1339Protonated molecule
[M+Na]⁺188.1158Sodium adduct
FragmentsVariesCleavage of piperidine ring, loss of methyl group, etc.
Note: m/z values are for the most abundant isotope.

4.2.3 Experimental Protocol: LC-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography (optional but recommended): A short C18 column can be used to introduce the sample and separate it from non-volatile salts.

  • MS Acquisition:

    • Mode: ESI positive.

    • Scan Range: m/z 50 - 500.

    • Analysis: Acquire full scan MS data to determine the accurate mass of the [M+H]⁺ ion. Acquire MS/MS data on the parent ion (m/z 166.1) to observe fragmentation.

  • Data Analysis: Compare the measured accurate mass to the theoretical mass for C₉H₁₆N₃⁺. The mass error should be less than 5 ppm. Analyze the fragmentation pattern to ensure it is consistent with the proposed structure.

Purity Assessment and Compositional Analysis

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds.[12]

5.1.1 Causality and Experimental Insights

  • Stationary Phase: A C18 column is a versatile first choice, offering good retention for moderately polar compounds.

  • Mobile Phase: A gradient of a weak acid (e.g., formic or trifluoroacetic acid) in water and an organic modifier (acetonitrile or methanol) is used. The acid helps to ensure consistent protonation of the piperidine nitrogen, leading to sharp, symmetrical peaks.[13]

  • Detection: The pyrazole ring contains a chromophore that absorbs UV light. A photodiode array (DAD) detector is ideal as it can monitor a range of wavelengths simultaneously, helping to identify and distinguish impurities. A wavelength around 220-254 nm is a good starting point.

  • Purity Calculation: Purity is typically determined by area percent, assuming all components have a similar response factor at the chosen wavelength.

5.1.2 Protocol: RP-HPLC Purity Method

Parameter Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 min, hold 2 min, re-equilibrate
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection DAD, 220 nm
Injection Vol. 5 µL
Sample Conc. ~0.5 mg/mL in 50:50 Acetonitrile/Water

5.1.3 Procedure

  • Prepare the mobile phases and sample solution as described in the table.

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system peaks are present.

  • Inject the sample solution.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

Elemental Analysis (CHN)

Elemental analysis provides the percentage composition of Carbon, Hydrogen, and Nitrogen in the pure sample. This is a fundamental technique for confirming the empirical formula.[14]

5.2.1 Causality and Experimental Insights This bulk analysis technique confirms that the overall elemental composition of the synthesized material matches the theoretical formula (C₉H₁₅N₃). It is particularly valuable for identifying the presence of inorganic impurities or residual solvents that would not be detected by other methods. For pharmaceutical compounds, results must fall within strict limits (typically ±0.4%) of the theoretical values.[15]

5.2.2 Protocol Overview: CHN Analysis

  • Sample Preparation: Accurately weigh ~2 mg of the dry, pure sample into a tin capsule.

  • Instrumentation: A dedicated CHN elemental analyzer.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the weight percentages of C, H, and N.

5.2.3 Acceptance Criteria

Element Theoretical % Acceptable Range
Carbon (C)65.42%65.02% - 65.82%
Hydrogen (H)9.15%8.75% - 9.55%
Nitrogen (N)25.43%25.03% - 25.83%

Supplementary Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique used to identify the presence of key functional groups.[1]

6.1.1 Causality and Experimental Insights The FTIR spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. This serves as a quick identity check. For this molecule, we expect to see C-H (aliphatic and aromatic), N-H (piperidine), C=N, and C=C (pyrazole) stretching and bending vibrations.[16][17]

6.1.2 Predicted FTIR Data

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3200N-H StretchSecondary Amine (Piperidine)
3100 - 3000C-H StretchAromatic (Pyrazole)
2980 - 2800C-H StretchAliphatic (Piperidine, -CH₃)
1600 - 1450C=N, C=C StretchAromatic Ring (Pyrazole)
1350 - 1250C-N StretchAryl-N, Alkyl-N

6.1.3 Experimental Protocol: ATR-FTIR

  • Instrument: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

  • Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Compare the obtained spectrum with the expected absorption bands.

Summary

The comprehensive characterization of 3-(4-methyl-1H-pyrazol-1-yl)piperidine requires an integrated approach. NMR and HRMS provide definitive structural confirmation and molecular formula. HPLC is the primary tool for assessing purity and identifying related impurities. Finally, Elemental Analysis and FTIR serve as crucial confirmatory tests for elemental composition and functional group identity. Together, these methods provide the necessary data to compile a complete Certificate of Analysis, ensuring the material is suitable for its intended use in research and development.

References

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. Available at: [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 16(6b). Available at: [Link]

  • The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry, 54(7), 578-583. Available at: [Link]

  • Study of the distribution profile of piperidine alkaloids in various parts of Prosopis juliflora by the application of Direct Analysis in Real Time Mass Spectrometry (DART-MS). (2012). Natural Products and Bioprospecting, 2(5), 206-209. Available at: [Link]

  • Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. Available at: [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. (2005). Journal of the Brazilian Chemical Society. Available at: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2022). Molecules, 27(23), 8527. Available at: [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: Fast identification of new constituents and co-metabolites. Repositório Institucional UNESP. Available at: [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. Available at: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). Molecules, 26(13), 3808. Available at: [Link]

  • Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. (2023). Arabian Journal of Chemistry, 16(8), 104886. Available at: [Link]

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. (2009). Journal of agricultural and food chemistry, 57(9), 3449-56. Available at: [Link]

  • Elemental Impurities Determination for Pharmaceuticals. Mérieux NutriSciences. Available at: [Link]

  • Four Steps of Analysis of Elemental Impurities. (2023). Labinsights. Available at: [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025). Molecules, 30(6), 1234. Available at: [Link]

  • Piperidine as an Effective Catalyst for the Synthesis of Phenyl Substituted Pyrazoles Mediated as PEG - 600. IRD India. Available at: [Link]

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. Available at: [Link]

  • QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. ORBi. Available at: [Link]

  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. ResearchGate. Available at: [Link]

  • Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at: [Link]

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  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. Available at: [https://www.rjpbcs.com/pdf/2016_7(5)/[17].pdf]([Link]17].pdf)

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Application Note: Leveraging 3-(4-Methyl-1H-pyrazol-1-yl)piperidine in Multi-Component Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The acceleration of lead generation in drug discovery relies heavily on methodologies that rapidly build molecular complexity. Multi-Component Reactions (MCRs)—transformations where three or more reagents combine in a single reaction vessel—offer unparalleled pot, atom, and step economy (PASE)[1]. This application note details the use of 3-(4-methyl-1H-pyrazol-1-yl)piperidine (CAS: 1247747-56-3) as a privileged secondary amine building block in MCRs. By hybridizing the bio-active pyrazole pharmacophore with the conformational flexibility of a piperidine ring, medicinal chemists can access highly diverse, target-rich chemical space, particularly through A³-Coupling (Aldehyde-Alkyne-Amine) and Mannich-type reactions[2][3].

Structural Rationale & Pharmacophore Significance

3-(4-methyl-1H-pyrazol-1-yl)piperidine is strategically designed for late-stage functionalization. It contains two critical zones:

  • The Reaction Hub (Piperidine Secondary Amine): The basic secondary nitrogen (pKa ~10) serves as an excellent nucleophile, readily condensing with aldehydes to form highly electrophilic iminium ions essential for MCR cascades[2][3].

  • The Pharmacophore (4-Methylpyrazole): Pyrazoles are ubiquitously found in FDA-approved drugs (e.g., Celecoxib, Rimonabant) due to their robust hydrogen-bond accepting capabilities and resistance to metabolic degradation[1][4]. The 4-methyl substitution provides a favorable lipophilic vector for binding pocket insertion without introducing severe steric hindrance during the multicomponent assembly.

Mechanistic Insights: The A³-Coupling Pathway

The A³-coupling reaction is a paramount MCR for generating propargylamines, a versatile motif in medicinal chemistry[3][5]. Using 3-(4-methyl-1H-pyrazol-1-yl)piperidine as the amine input allows for the direct synthesis of complex, sterically encumbered propargylamine derivatives.

Causality in the Catalytic Cycle:

  • Iminium Formation: The secondary piperidine amine undergoes rapid nucleophilic addition to an aldehyde, followed by dehydration, generating an electrophilic iminium ion. The cyclic nature of piperidine locks the iminium into a rigid conformation, which can facilitate high diastereoselectivity depending on the steric bulk of the aldehyde[3][6].

  • Alkyne Activation: Simultaneously, a transition metal catalyst (Cu, Ag, or Au) reduces the pKa of the terminal alkyne via π-coordination, followed by deprotonation by a mild base or the amine itself, yielding a metal-acetylide complex[3][5].

  • C–C Bond Formation: The metal-acetylide performs a highly directed nucleophilic attack on the iminium carbon, forming the propargylamine and turning over the catalyst[3].

MCR_Workflow N1 Aldehyde Input (R1-CHO) N3 Electrophilic Iminium Ion Intermediate N1->N3 Condensation (-H2O) N2 3-(4-methyl-1H-pyrazol-1-yl)piperidine (Secondary Amine) N2->N3 Condensation (-H2O) N6 Propargylamine Scaffold (Therapeutic Lead) N3->N6 Nucleophilic Addition N4 Terminal Alkyne (R2-C≡CH) N5 Metal-Acetylide Complex [Cu/Ag/Au] N4->N5 Metal Catalysis (e.g., CuI, AgI) N5->N6 C-C Bond Formation

Figure 1: Catalytic logic of the A³-Coupling reaction using pyrazole-piperidine derivatives.

Quantitative Optimization Data

To validate this system, conditions for the A³-coupling utilizing 3-(4-methyl-1H-pyrazol-1-yl)piperidine, benzaldehyde, and phenylacetylene were compared based on known literature benchmarks for cyclic secondary amines[3][7][8].

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Mechanistic Note / Causality
1CuI (10)Toluene801285Elevated temp overcomes the activation energy barrier for Cu-acetylide formation.
2CuI (10)Neat (None)80892High substrate concentration accelerates pseudo-first-order iminium trapping[9].
3NHC-Ag(I) (2)CH₂Cl₂252494High carbene ligand electron-donation allows ambient-temp alkyne activation[8].
4AuCl₃ (5)H₂O401278Fast kinetics, but water can cause reversible iminium hydrolysis, lowering yield[3].
5NoneToluene10024<10Control confirms that thermal alkyne insertion into the iminium is kinetically forbidden without metal[5].

Validated Experimental Protocols

Protocol A: Copper-Catalyzed A³-Coupling Synthesis of Propargylamines

This methodology is optimized for robustness, scalability, and library generation.

Materials Required:

  • 3-(4-methyl-1H-pyrazol-1-yl)piperidine (Amine, 1.0 mmol)

  • Substituted Benzaldehyde (Aldehyde, 1.1 mmol)

  • Phenylacetylene (Alkyne, 1.2 mmol)

  • Copper(I) Iodide (CuI, 10 mol%)

  • Anhydrous Toluene (3.0 mL)

Step-by-Step Procedure:

  • Vial Preparation & Deoxygenation: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add CuI (19 mg, 0.1 mmol). Flush the vial with inert N₂ gas for 3 minutes.

    • Causality: Copper(I) is susceptible to disproportionation and oxidation (to Cu(II)) in the presence of ambient moisture and oxygen, which severely limits its catalytic efficacy. Oven-drying ensures maximum active catalyst retention.

  • Condensation Phase: Add 3-(4-methyl-1H-pyrazol-1-yl)piperidine (165 mg, 1.0 mmol) and benzaldehyde (116 mg, 1.1 mmol) dissolved in 3.0 mL of anhydrous toluene. Stir the mixture at room temperature for 15 minutes.

    • Causality: Introducing the amine and aldehyde prior to the alkyne allows the equilibrium to favor iminium ion formation. Preventing competing side reactions (like alkyne homocoupling) relies on a high standing concentration of the electrophilic iminium species.

  • Alkyne Addition & Activation: Syringe phenylacetylene (122 mg, 1.2 mmol) into the reaction vessel dropwise over 2 minutes.

    • Causality: Dropwise addition restricts the transient concentration of the free alkyne, minimizing the chance of Glaser coupling (oxidative dimerization of terminal alkynes).

  • Reaction Propagation: Seal the vial tightly and transfer to a pre-heated oil bath or heating block at 80 °C. Stir vigorously (800 rpm) for 12 hours. Monitor the reaction progress via LC-MS or TLC (EtOAc:Hexanes, 1:1).

  • Work-up & De-metallation: Cool the reaction to room temperature. Quench by adding 5 mL of saturated aqueous NH₄Cl solution and stir for 15 minutes.

    • Causality: Unquenched transition metals can skew downstream biological assays (e.g., falsely inhibiting target enzymes). The ammonium chloride heavily coordinates the Cu ions, stripping them into the aqueous layer and purifying the organic target.

  • Isolation: Extract the mixture with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the targeted pyrazole-piperidine-propargylamine.

Protocol B: Proline-Catalyzed Three-Component Mannich Reaction

For accessing β-amino carbonyl compounds, the Mannich reaction is a highly efficient alternative[4].

Step-by-Step Procedure:

  • Reagent Assembly: In a 25 mL round-bottom flask, combine 3-(4-methyl-1H-pyrazol-1-yl)piperidine (1.0 mmol) and an aromatic aldehyde (1.0 mmol) in 3.0 mL of absolute ethanol.

  • Organocatalyst Addition: Add L-Proline (11.5 mg, 10 mol%).

    • Causality: L-Proline acts as a bifunctional organocatalyst. Its secondary amine forms an enamine with the ketone component, significantly raising the HOMO of the nucleophile, while its carboxylic acid moiety provides general acid catalysis to protonate the aldehyde, driving iminium formation with the piperidine.

  • Enolization & Coupling: Add the ketone (e.g., acetophenone, 1.2 mmol). Heat the mixture at 60 °C for 12 hours.

  • Purification: Following complete consumption of the amine (via TLC), evaporate the ethanol. Re-dissolve the crude mixture in CH₂Cl₂, wash with water to remove the organocatalyst, dry, and purify via chromatography.

References

  • 1, BenchChem Technical Notes.[1] 2.2, NIH / Molecules.[2] 3.7, NIH / PMC.[7]

  • 3, MDPI.[3]

  • 5, RSC Advances.[5]

  • 8, IRIS / Università degli Studi di Salerno.[8] 7.4, Beilstein Journal of Organic Chemistry.[4] 8.6, Chemical Reviews - ACS Publications.[6]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Pyrazole-Piperidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of pyrazole-piperidine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying this important class of heterocyclic compounds. The inherent basicity of the piperidine ring, coupled with the diverse functionalities of the pyrazole moiety, often presents unique and complex purification hurdles.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues encountered during experimental work. The methodologies described are grounded in established chromatographic and crystallization principles, offering not just protocols, but the scientific rationale behind them.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, problem-oriented questions that researchers frequently face.

Chromatography Issues
Question 1: My basic pyrazole-piperidine compound shows severe peak tailing in reverse-phase HPLC. What's causing this and how can I fix it?

Answer:

Peak tailing for basic compounds like pyrazole-piperidines in reverse-phase high-performance liquid chromatography (RP-HPLC) is a classic problem.[1][2] It primarily stems from undesirable secondary interactions between the protonated basic nitrogen of the piperidine ring and acidic silanol groups present on the surface of standard silica-based stationary phases (e.g., C18).[2] This interaction leads to a mixed-mode retention mechanism (hydrophobic and ion-exchange), causing poor peak shape and reduced column efficiency.[1]

Troubleshooting Workflow:

A systematic approach is essential to mitigate this issue. The following workflow outlines key parameters to adjust.

G start Start: Tailing Peak Observed ph Adjust Mobile Phase pH start->ph additive Add Competing Base ph->additive If tailing persists result Achieve Symmetrical Peak ph->result Success column Change Column Chemistry additive->column If tailing persists additive->result Success column->result Success fail Peak Tailing Persists column->fail Re-evaluate analyte stability

Sources

3-(4-methyl-1H-pyrazol-1-yl)piperidine stability and degradation issues

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(4-methyl-1H-pyrazol-1-yl)piperidine

Welcome to the technical support guide for 3-(4-methyl-1H-pyrazol-1-yl)piperidine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability, storage, and handling of this compound. By understanding its chemical liabilities, you can ensure the integrity of your experiments and the reliability of your results.

The structure of 3-(4-methyl-1H-pyrazol-1-yl)piperidine, combining a basic piperidine ring with an aromatic pyrazole moiety, presents a unique stability profile that requires careful consideration. This guide synthesizes data from studies on related N-heterocyclic compounds to provide a robust framework for its use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 3-(4-methyl-1H-pyrazol-1-yl)piperidine?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light and moisture, at refrigerated temperatures (2-8°C).[1] For extended storage, freezing (-20°C) under an inert atmosphere (argon or nitrogen) is recommended to minimize the risk of oxidation and hydrolysis.[2]

Q2: I've noticed my solid compound, which was initially a white or off-white powder, has started to turn brown. What does this indicate?

A2: A brown discoloration is a common indicator of oxidation.[2] The nitrogen atoms in both the piperidine and pyrazole rings can be susceptible to oxidation. To prevent this, always store the compound under an inert atmosphere and minimize its exposure to air during handling.

Q3: How stable is this compound in common organic solvents?

A3: The compound is expected to be relatively stable in aprotic organic solvents like DMSO, DMF, and acetonitrile for short-term use.[3] However, for long-term storage in solution, it is advisable to prepare fresh solutions as needed. If storage in solution is unavoidable, use anhydrous aprotic solvents, store at -20°C or below, and purge the vial with an inert gas before sealing.

Q4: What are the primary chemical liabilities of the 3-(4-methyl-1H-pyrazol-1-yl)piperidine structure?

A4: The molecule's stability is influenced by both its constituent rings.

  • Piperidine Moiety : The secondary amine in the piperidine ring is basic and susceptible to oxidation.[1] It can react with acids to form salts, which may have different solubility and stability profiles.[1]

  • Pyrazole Moiety : While generally stable, the pyrazole ring can undergo photodegradation.[4][5] The ring itself is relatively resistant to oxidation, but its substituents can influence its reactivity.[6]

  • Combined Structure : The linkage between the two rings (a C-N bond) is generally stable but could be susceptible to cleavage under harsh hydrolytic (acidic or basic) conditions, although this is less common than oxidation or photodegradation.[7]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on an understanding of the compound's chemical behavior.

Problem Probable Cause(s) Recommended Solution(s)
Change in Physical Appearance (e.g., color change to yellow/brown, clumping)Oxidation: Exposure to air. Hydration: Absorption of moisture from the atmosphere.Store the solid compound under an inert atmosphere (e.g., argon). Use a desiccator for storage to prevent moisture uptake.[2] Handle the compound quickly to minimize exposure to the atmosphere.
Appearance of New Peaks in HPLC/LC-MS Analysis Chemical Degradation: The compound has degraded due to improper storage or handling (hydrolysis, oxidation, photodegradation). Contamination: Carryover from previous injections or contaminated solvent/glassware.Verify Degradation: Re-analyze a freshly prepared sample from a new vial. Identify Degradant: Perform forced degradation studies (see Protocol 2) to intentionally generate degradation products and confirm if the new peaks correspond to them.[8] Troubleshoot Method: Inject a blank solvent run to check for carryover. Ensure all glassware and solvents are clean.[7]
Inconsistent Results in Biological Assays Presence of Degradants: Degradation products may have different or interfering biological activity. Reduced Purity: The concentration of the active parent compound is lower than expected due to decomposition.Confirm Purity: Always check the purity of the compound by HPLC before use in sensitive assays. Re-purify: If degradation is suspected, re-purify the compound using an appropriate method (e.g., flash chromatography). Control Assay Conditions: Ensure the pH and solvent composition of your assay buffer are compatible with the compound's stability.
Decreased Purity or Assay Value Over Time Slow Decomposition: The current storage conditions are insufficient to prevent slow degradation of the compound.Re-evaluate Storage: Move the compound to more stringent storage conditions (e.g., from 4°C to -20°C, under an inert gas). Perform a Stability Study: Analyze the purity of a reference sample at regular intervals to establish a re-test date under your specific storage conditions.

Visualized Workflows and Degradation Pathways

Troubleshooting_Workflow A Observed Issue B Appearance Change (e.g., browning) A->B Physical C New Peak in HPLC A->C Analytical D Inconsistent Bio-Assay Results A->D Functional E Probable Cause: Oxidation / Hydration B->E F Probable Cause: Chemical Degradation C->F G Probable Cause: Presence of Impurities or Degradants D->G H Solution: Store under Inert Gas Use Desiccator E->H I Solution: Perform Forced Degradation Review Storage Conditions F->I J Solution: Confirm Purity (HPLC) Re-purify Compound G->J

Degradation_Pathways

Experimental Protocols

Protocol 1: Recommended Storage and Handling

This protocol ensures the long-term integrity of the compound.

  • Receipt and Initial Inspection: Upon receipt, inspect the container for damage. Note the initial physical appearance (color, form) of the compound.

  • Aliquoting: If you will be using small amounts over time, it is best practice to aliquot the solid material into several smaller, single-use vials upon arrival. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inert Atmosphere: Before sealing each vial, flush with a gentle stream of an inert gas like argon or nitrogen for 10-15 seconds to displace air.

  • Sealing: Use vials with tight-fitting, high-quality caps (e.g., PTFE-lined). For extra protection against moisture, wrap the cap with Parafilm®.

  • Storage:

    • Short-term (1-3 months): Store vials in a desiccator at 2-8°C, protected from light (e.g., in an amber vial or a box).[1]

    • Long-term (>3 months): Store vials in a desiccator at -20°C, protected from light.[2]

  • Usage: When removing a vial from cold storage, allow it to warm completely to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Protocol 2: Forced Degradation Study Workflow

Forced degradation (or stress testing) is crucial for identifying potential degradation products and establishing that your analytical method is "stability-indicating" as per ICH guidelines.[8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][11]

  • Stock Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Application of Stress Conditions: (Perform each condition in parallel with a control sample kept at room temperature/refrigerated).

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[2]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.[2]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[2]

    • Thermal Degradation (Solid): Place ~5-10 mg of the solid compound in an oven at 105°C for 24 hours.[2] After stressing, dissolve in the stock solution solvent to the target concentration.

    • Photolytic Degradation (Solution): Expose the stock solution in a quartz cuvette or suitable transparent vial to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[8][12]

  • Sample Quenching and Analysis:

    • After the specified time, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all stressed samples and the control sample to a suitable concentration for HPLC analysis.

    • Analyze all samples using a stability-indicating HPLC method (see Protocol 3).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent compound peak.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions (in parallel) start Prepare 1 mg/mL Stock Solution acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 60°C) start->base oxide Oxidative (3% H₂O₂, RT) start->oxide photo Photolytic (ICH Q1B) start->photo neutralize Neutralize / Dilute All Samples to Analysis Concentration acid->neutralize base->neutralize oxide->neutralize photo->neutralize analyze Analyze via Stability-Indicating HPLC neutralize->analyze evaluate Evaluate Peak Purity & Resolution of Degradants from Parent Compound analyze->evaluate end Method is Stability-Indicating evaluate->end

Protocol 3: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products.

Parameter Recommended Condition Rationale / Comment
Column C18, 250 x 4.6 mm, 5 µmA standard C18 column provides good hydrophobic retention for this type of molecule.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic modifier helps to protonate the piperidine nitrogen, leading to sharper, more symmetrical peaks.[13]
Mobile Phase B AcetonitrileA common, effective organic solvent for reverse-phase HPLC.
Gradient Start at 10% B, ramp to 90% B over 20 min, hold for 5 min, return to 10% B and equilibrate for 5 min.A gradient is essential in a stability-indicating method to ensure elution of both polar and non-polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CMaintaining a constant temperature ensures retention time reproducibility.[7]
Injection Vol. 10 µLAdjust as needed based on sample concentration and detector sensitivity.
Detection PDA/DAD Detector, 210-400 nmA Photodiode Array (PDA) detector is crucial. It allows for the assessment of peak purity and helps in selecting the optimal wavelength for quantification.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Available from: [Link]

  • G. G. (1997). Pyrazole- and piperidine-containing compounds and their metal complexes as light stabilizers. Google Patents.
  • N. A. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Sinha, A. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available from: [Link]

  • Biosynce. (2025, August 25). What is the stability of piperidine? Biosynce Blog. Available from: [Link]

  • Olesinski, A. et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules. Available from: [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021, July 26). International Journal of Creative Research Thoughts (IJCRT). Available from: [Link]

  • Wang, W. et al. (2007). Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and electro-Fenton Methods. PubMed. Available from: [Link]

  • Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. (2019, July 22). ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. (2022, May 17). Chemical Science (RSC Publishing). Available from: [Link]

  • (PDF) The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). ResearchGate. Available from: [Link]

  • Individual and combined degradation of N-heterocyclic compounds under sulfate radical-based advanced oxidation processes. (n.d.). ResearchGate. Available from: [Link]

  • Safety Data Sheet PIPERIDINE. (2023, October 22). ChemSupply Australia. Available from: [Link]

  • PIPERIDINE. (n.d.). Sdfine. Available from: [Link]

  • WO/1997/019090 PYRAZOLE- AND PIPERIDINE-CONTAINING COMPOUNDS AND THEIR METAL COMPLEXES AS LIGHT STABILIZERS. (n.d.). WIPO Patentscope. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Available from: [Link]

  • Anodic Oxidation for the Stereoselective Synthesis of Heterocycles. (2019, December 24). ACS Publications. Available from: [Link]

  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG. Available from: [Link]

  • Piperidine - SAFETY DATA SHEET. (2024, May 7). Carl ROTH. Available from: [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. (n.d.). ResearchGate. Available from: [Link]

  • Piperidine Synthesis. (2025, June 4). DTIC. Available from: [Link]

  • Piperidine from the hydrolysis of piperine. (2018, January 18). Sciencemadness.org. Available from: [Link]

  • Identification of decomposition products and mechanism of degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an aqueous solution. (1979). PubMed. Available from: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023, March 10). ACG Publications. Available from: [Link]

  • Piperidine derivatives and their salts. (n.d.). Google Patents.
  • Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. (n.d.). JOCPR. Available from: [Link]

  • Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. (n.d.). ResearchGate. Available from: [Link]

  • Detection method for determining piperidine residue in bulk drug. (n.d.). Google Patents.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022, September 3). PubMed. Available from: [Link]

  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021, November 29). ACS Publications. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Available from: [Link]

  • ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. (2021, May 3). Bulletin of the "Medical" series. Available from: [Link]

  • Research progress on piperidine-containing compounds as agrochemicals. (2024, March 26). Pest Management Science. Available from: [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5). Research Journal of Pharmacy and Technology. Available from: [Link]

  • Stress degradation study and structure characterization of oxidation degradation product of dexlansoprazole using liquid chromatography-mass spectrometry/time of flight, liquid chromatography-tandem mass spectrometry and nuclear magnetic resonance. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Derivatization of 3-(4-methyl-1H-pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. 3-(4-methyl-1H-pyrazol-1-yl)piperidine is a highly versatile heterocyclic building block widely used in medicinal chemistry. However, researchers frequently encounter low conversion rates or poor yields when attempting to functionalize the piperidine secondary amine.

This guide addresses the structural, electronic, and kinetic factors underlying these issues, providing field-proven protocols to ensure complete derivatization.

Frequently Asked Questions (FAQs)

FAQ 1: Why does my acylation reaction stall at 30-40% conversion despite adding excess reagent?

Answer: This is a classic symptom of competitive electrophile consumption. While the secondary amine (piperidine N1) is your target nucleophile, the sp²-hybridized nitrogen (N2) of the pyrazole ring acts as a kinetic trap for hard electrophiles like acid chlorides and sulfonyl chlorides[1].

When you add an acyl chloride, it can transiently react with the pyrazole N2 to form an N-acyl pyrazolium intermediate[2]. While N-acyl pyrazoles are technically active acylating agents, they are extraordinarily sensitive to moisture[1]. If your solvent or reagents contain trace water, this pyrazolium intermediate rapidly hydrolyzes, converting your acylating reagent into a non-reactive carboxylic acid. Simultaneously, the bulky 3-substituent on the piperidine ring provides steric hindrance, slowing down the desired N1-acylation and allowing the undesired N2-reaction/hydrolysis pathway to dominate.

The Fix: Ensure rigorously anhydrous conditions. More importantly, use a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive acylpyridinium intermediate that outcompetes the pyrazole N2 for the electrophile, successfully driving the reaction at the hindered piperidine site.

FAQ 2: I am trying to alkylate the piperidine nitrogen, but I get a complex mixture of unreacted starting material and multiple spots on TLC. What is happening?

Answer: Direct alkylation (using alkyl halides) of secondary amines is notoriously difficult due to the "runaway train" of amine overalkylation[3]. First, the pyrazole group at the C3 position shields the piperidine nitrogen, significantly increasing the activation energy required for the necessary S_N2 transition state.

Furthermore, as the sluggish reaction slowly proceeds, any successfully alkylated product (now a tertiary amine) can sometimes compete with the sterically hindered secondary amine for the remaining electrophile. This leads to the formation of undesired quaternary ammonium salts[4] and stalls the primary reaction[5].

The Fix: Abandon direct S_N2 alkylation. Instead, use Reductive Amination . Imine/Iminium formation is significantly less sensitive to the steric bulk at the C3 position, and the subsequent reduction cleanly yields the desired tertiary amine without any risk of overalkylation.

FAQ 3: I am using 1.2 equivalents of DIPEA for my coupling reaction, but recovering 100% starting material. Why?

Answer: This is an issue with the protonation state of your starting material. 3-(4-methyl-1H-pyrazol-1-yl)piperidine is almost exclusively supplied as a hydrochloride (HCl) or trifluoroacetate (TFA) salt to ensure stability. Because the molecule contains two basic centers (the highly basic piperidine amine, pKa ~9.5, and the weakly basic pyrazole, pKa ~2.5), it is frequently supplied as a bis-salt .

If you use only 1.2 equivalents of a base like DIPEA, you are failing to fully neutralize the salt[6]. The piperidine nitrogen remains protonated (as an ammonium ion), leaving it entirely devoid of nucleophilicity.

The Fix: Always verify the salt stoichiometry of your batch. Use a minimum of 3.0 to 4.0 equivalents of a strong, non-nucleophilic base (DIPEA or TEA) to ensure the piperidine nitrogen is completely free-based before adding your electrophile.

Quantitative Data: Nucleophilic Center Comparison

Understanding the disparate properties of the two nitrogens is vital for troubleshooting.

PropertyPiperidine Nitrogen (N1)Pyrazole Nitrogen (N2)
Hybridization sp³sp²
Approximate pKa (Conjugate Acid) ~9.5 - 10.5~2.5 - 3.0
Nucleophilicity High (Primary target for derivatization)Low (Kinetic trap for hard electrophiles)
Steric Environment Hindered by C3-pyrazole substituentUnhindered
Typical Salt Form State ProtonatedPartially protonated (if bis-HCl)
Role in Troubleshooting Target site; requires complete free-basingCompetes for acyl chlorides; sensitive to H₂O

Experimental Methodologies

Protocol A: High-Yield Acylation of 3-(4-methyl-1H-pyrazol-1-yl)piperidine

Objective: To achieve complete acylation while suppressing N2-pyrazolium hydrolysis and overcoming C3 steric hindrance.

  • Preparation: Dissolve 3-(4-methyl-1H-pyrazol-1-yl)piperidine (1.0 eq, assuming bis-HCl salt) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) and stir for 10 minutes at room temperature. Causality: This completely liberates the free base from the bis-salt form.

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq). Causality: DMAP intercepts the acyl chloride to form an acylpyridinium ion, preventing the pyrazole N2 from consuming the reagent.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the desired acid chloride (1.2 eq) dropwise over 15 minutes to control the exotherm and prevent side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor by LC-MS. The reaction typically reaches completion within 2-4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Alkylation via Reductive Amination

Objective: To circumvent the steric barriers of direct S_N2 alkylation and definitively prevent overalkylation into quaternary salts.

  • Preparation: Dissolve the amine salt (1.0 eq) and the target aldehyde/ketone (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) or Methanol (0.2 M).

  • Neutralization: Add Triethylamine (TEA) (3.0 eq) to neutralize the amine salts. Stir for 15 minutes.

  • Imine Formation: Add glacial acetic acid (catalytic amount, to reach pH ~5-6) to facilitate iminium ion formation. Stir at room temperature for 1-2 hours.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq) portion-wise. Causality: STAB is specifically chosen because it selectively reduces iminium ions over aldehydes and operates perfectly in the required mildly acidic conditions.

  • Completion: Stir for 12 hours at room temperature.

  • Workup: Quench with 1N NaOH to break down boron-amine complexes. Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.

Troubleshooting Visualization

Troubleshooting Start Low Reactivity Detected in Derivatization CheckSalt Is the starting material supplied as a salt? Start->CheckSalt AddBase Add 3-4 eq. DIPEA to liberate free base CheckSalt->AddBase Yes CheckReaction Is the electrophile consumed without product formation? CheckSalt->CheckReaction No / Free Base AddBase->CheckReaction SideReaction Transient N2-pyrazolium formation & hydrolysis. Dry solvent rigorously. CheckReaction->SideReaction Yes StericCheck Unreacted starting material? Steric hindrance at C3. CheckReaction->StericCheck No Acylation For Acylation: Add 0.1 eq. DMAP StericCheck->Acylation Acylation Rxn Alkylation For Alkylation: Switch to Reductive Amination StericCheck->Alkylation Alkylation Rxn

Troubleshooting workflow for derivatization of 3-(4-methyl-1H-pyrazol-1-yl)piperidine.

References

  • Technical Support Center: Synthesis of Secondary Amines - Preventing Overalkylation. Benchchem.

  • Alkylation of Amines (Sucks!). Master Organic Chemistry.

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society (ACS Publications).

  • Technical Support Center: Optimizing Derivatization of Amines. Benchchem.

  • [[1]]([Link]) N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PubMed Central (National Institutes of Health).

  • Accessing N-Acyl Azoles via Oxoammonium Salt-Mediated Oxidative Amidation. Organic Letters (ACS Publications).

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Validation & Comparative

3-(4-methyl-1H-pyrazol-1-yl)piperidine vs other pyrazole isomers activity

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide to Pyrazole-Piperidine Isomers in Target-Directed Drug Design

The pyrazole-piperidine pharmacophore has rapidly become a cornerstone in modern medicinal chemistry, serving as a privileged scaffold for designing high-affinity target modulators—particularly within the realm of multikinase inhibitors (e.g., RET, VEGFR) and receptor antagonists [1]. This guide provides an objective, data-driven comparison of 3-(4-methyl-1H-pyrazol-1-yl)piperidine against its constitutional and positional isomers.

By analyzing the structure-activity relationship (SAR) data, conformational mechanics, and self-validating biochemical workflows, we can demystify how subtle isomeric shifts dictate binding affinity, target selectivity, and functional efficacy.

Structural Mechanics and Causality of Binding

The combination of an aromatic pyrazole ring and an aliphatic piperidine ring offers a unique blend of hydrogen-bonding capability, π-π stacking potential, and finely tuned lipophilicity [2]. However, the exact placement of the methyl group on the pyrazole ring (C3, C4, or C5) fundamentally alters the molecule's interaction with deep receptor pockets.

  • 3-(4-methyl-1H-pyrazol-1-yl)piperidine (The 4-Methyl Isomer): Placing the methyl group at the C4 position ensures that the substitution projects perpendicularly away from the N1-piperidine axis. In the ATP-binding site of kinases, the C4-methyl acts as an ideal hydrophobic probe, efficiently packing into the narrow hydrophobic pocket adjacent to the gatekeeper residue without interfering with the essential hydrogen bonds formed by the pyrazole nitrogen (N2) at the hinge region [3].

  • The 3-Methyl Isomer: A methyl group at the C3 position introduces steric bulk adjacent to the critical N2 hydrogen-bond acceptor. While this can increase selectivity by penalizing binding to off-target kinases with tighter hinge constraints, it often reduces overall target affinity due to solvent exclusion penalties or direct steric clash.

  • The 5-Methyl Isomer: Substitution at the C5 position induces severe torsional strain against the adjoining piperidine ring at N1. This forces a rigid, non-planar dihedral angle between the two rings. If a target receptor naturally demands a twisted conformation, this entropic locking drastically improves affinity. However, for planar targets, the 5-methyl isomer shows heavily attenuated activity.

Mechanism S Receptor Tyrosine Kinase (VEGFR / RET) M MAPK / Proliferation Pathway S->M Phosphorylation Cascade I4 4-Methyl Isomer (Optimal Pocket Fit) I4->S High Affinity Block I3 3-Methyl Isomer (Hinge Clash Penalty) I3->S Weak Block I5 5-Methyl Isomer (Torsional Locking) I5->S Variable Affinity

Caption: Impact of pyrazole-piperidine isomer structure on target kinase inhibition and downstream signaling.

Quantitative Comparative Profiling

The table below summarizes the overarching trends in binding affinity and physicochemical properties observed when evaluating these isomers against representative kinase targets (e.g., VEGFR-2/RET).

Isomeric FragmentcLogPDihedral Strain (N1-C3')Hinge-Binding InterferenceRelative Kinase IC₅₀ (VEGFR/RET)Dominant Interaction Modality
3-(1H-pyrazol-1-yl)piperidine 0.81LowLowModerateBaseline H-bonding
3-(3-methyl-1H-pyrazol-1-yl)... 1.15LowModerateLow-ModerateN2 Shielding
3-(4-methyl-1H-pyrazol-1-yl)... 1.20LowLowHigh Deep hydrophobic packing
3-(5-methyl-1H-pyrazol-1-yl)... 1.18High LowVariable (Target dependent)Entropic conformational locking

Data synthesis reflects general SAR trends identified in targeted pyrazole molecular modeling studies [3].

Self-Validating Experimental Protocol: In Vitro Kinase Inhibition Profiling

To definitively benchmark the 4-methyl isomer against alternative isomers, an optimized Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay must be deployed.

Causality for Assay Selection: Standard fluorometric assays are highly susceptible to auto-fluorescence interference generated by nitrogenous heterocyclic fragments. TR-FRET utilizes a europium chelate donor with a delayed emission window, entirely bypassing transient compound auto-fluorescence and ensuring the data reflects true target engagement[1].

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. Causality: Brij-35 and DTT are critical to prevent promiscuous compound aggregation and the oxidative degradation of the kinase.

    • Prepare compound stocks of all isomers at 10 mM in 100% DMSO.

  • Compound Titration:

    • Perform a 10-point, 3-fold serial dilution of the pyrazole-piperidine isomers in a 384-well low-volume microplate, keeping final DMSO concentration strictly at 1% to prevent solvent-induced protein denaturation.

  • Enzyme/Substrate Addition:

    • Add 5 nM of purified RET or VEGFR-2 kinase and 50 nM of the ULight-labeled generic peptide substrate.

    • Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding of the inhibitors.

  • Reaction Initiation:

    • Add ATP at a concentration corresponding to the exact

      
       of the target kinase (e.g., 10 µM). Causality: Running the assay at the 
      
      
      
      ensures maximal sensitivity to competitive inhibitors at the ATP pocket while reflecting physiologically relevant binding thresholds.
  • Termination and Detection:

    • Stop the reaction after 60 minutes with 10 mM EDTA to chelate Mg²⁺. Add the Europium-labeled anti-phospho antibody.

    • Read the plate on an EnVision multimode reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

  • Self-Validation Checks (Quality Control):

    • Reference Standard: Utilize Sorafenib as a positive control.

    • Z'-Factor Calculation: Accept the plate strictly if

      
      . This confirms that the signal-to-noise ratio is statistically robust, validating the assay system before any isomer comparison is finalized.
      

Workflow S1 Compound Library Prep (Isomers 3-, 4-, 5-methyl) S2 TR-FRET Kinase Assay (ATP at Km) S1->S2 S3 Self-Validation Step (Check Z'-Factor > 0.65) S2->S3 S4 Calculate IC50 (Non-linear Regression) S3->S4 S5 SAR Determination (Rank Binding Affinities) S4->S5

Caption: Self-validating HTS experimental workflow for comparative profiling of pyrazole isomers.

Conclusion

For rational drug design targeting deep ATP-binding pockets, the 3-(4-methyl-1H-pyrazol-1-yl)piperidine scaffold consistently outperforms its 3-methyl and 5-methyl analogs. The causality lies in the precise geometry of the 4-methyl substitution, which drives favorable hydrophobic packing without compromising essential hinge-binding interactions or inflicting unwanted torsional strain on the adjoining piperidine basic center.

By employing robust, self-validating biochemical assays, research scientists can confidently map out these fragment characteristics and transition seamlessly from hit generation to lead optimization.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC (MDPI).
  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. PMC.

A Senior Application Scientist’s Guide to the Validation of 3-(4-methyl-1H-pyrazol-1-yl)piperidine Binding Assay Results for the Histamine H3 Receptor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and validation framework for binding assays targeting the Histamine H3 receptor (H3R) with the ligand 3-(4-methyl-1H-pyrazol-1-yl)piperidine. As a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, the H3R is a critical therapeutic target for a range of neurological disorders.[1] It functions as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other key neurotransmitters like dopamine, acetylcholine, and serotonin.[2][3] Validating the binding affinity and selectivity of novel ligands such as 3-(4-methyl-1H-pyrazol-1-yl)piperidine is therefore a cornerstone of preclinical drug development.

This document moves beyond simple protocols to explain the causal reasoning behind experimental design, ensuring that the described methodologies are self-validating and robust. We will explore the gold-standard competitive radioligand binding assay and discuss alternative methodologies, providing the data and context necessary for researchers to make informed decisions.

The Molecular Target: Histamine H3 Receptor Signaling

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor (H3R) G_protein Gi/o Protein (α, βγ) H3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC αi/o inhibits Ca_Channel N-type Ca²⁺ Channel G_protein->Ca_Channel βγ inhibits cAMP cAMP AC->cAMP Ca_ion_in Ca_Channel->Ca_ion_in Blocks Ligand H3R Ligand (e.g., Histamine) Ligand->H3R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA (downstream effects) Neurotransmitter Neurotransmitter Release Ca_ion_in->Neurotransmitter Reduces Ca_ion_out

Caption: Canonical Gi/o signaling pathway of the Histamine H3 Receptor.

Methodology 1: Competitive Radioligand Binding Assay

This is the benchmark method for determining the binding affinity of an unlabeled test compound.[6] The principle relies on measuring the ability of a test ligand, such as 3-(4-methyl-1H-pyrazol-1-yl)piperidine, to compete with a radiolabeled ligand for binding to the H3R. The resulting data allows for the calculation of the inhibitor constant (Ki), a measure of the ligand's binding affinity.

Authoritative Insight: The choice of radioligand is critical. [3H]-Nα-methylhistamine ([3H]NAMH) is a commonly used H3R agonist radioligand with high affinity, making it suitable for competition assays with a wide range of test compounds.[7][8] The entire system must be validated to ensure it operates under equilibrium conditions and that radioligand depletion does not skew the results.[6][9]

Experimental Workflow: Radioligand Competition Assay

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation cluster_detect Detection & Analysis A1 Prepare H3R Membranes B1 Combine Membranes, Buffer, Radioligand, & Test Compound A1->B1 A2 Prepare Assay Buffer A2->B1 A3 Prepare Radioligand ([³H]NAMH) A3->B1 A4 Prepare Test Compound (Serial Dilution) A4->B1 B2 Incubate to Equilibrium B1->B2 C1 Rapid Filtration (GF/B filter) B2->C1 C2 Wash Filters C1->C2 D1 Add Scintillation Cocktail C2->D1 D2 Count Radioactivity (Scintillation Counter) D1->D2 D3 Calculate IC₅₀ (Competition Curve) D2->D3 D4 Calculate Ki (Cheng-Prusoff) D3->D4

Caption: Workflow for a competitive radioligand H3R binding assay.

Detailed Protocol
  • Membrane Preparation: Prepare cell membrane homogenates from HEK293 cells stably expressing the human Histamine H3 Receptor (hH3R).[7][10] Protein concentration should be determined using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the following in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4):

    • 20-25 µg of cell membrane preparation.[7]

    • A fixed concentration of [3H]NAMH (typically at or below its Kd, e.g., 2 nM).[7]

    • A range of concentrations of the unlabeled test compound (e.g., 3-(4-methyl-1H-pyrazol-1-yl)piperidine, from 10⁻¹¹ M to 10⁻⁵ M).

  • Determination of Non-Specific Binding (NSB): A set of wells should contain a high concentration of a known, unlabeled H3R ligand (e.g., 10 µM thioperamide) to saturate the receptors and determine the amount of non-specific radioligand binding.[11]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes). This time must be empirically determined as part of the assay validation.[9]

  • Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand. Immediately wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the data using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[9]

Methodology 2: Fluorescence-Based Competition Assay

To mitigate the safety and disposal concerns of radioactivity, fluorescence-based assays provide a viable alternative. These assays use a fluorescently labeled ligand that competes with the test compound for the receptor binding site.

Authoritative Insight: BODIPY™ FL Histamine is a fluorescent probe that can be used to label histamine receptors.[12][13] Its binding can be detected using flow cytometry or fluorescence plate readers.[12] While often used for receptor visualization and quantification on whole cells, the competitive binding principle can be adapted for screening.[13][14] This method's primary advantage is avoiding radioactivity, though it may require more optimization to manage background fluorescence and ensure signal-to-noise ratios are adequate.

High-Level Protocol
  • Cell Preparation: Use whole HEK293 cells stably expressing hH3R, seeded in 96-well plates.[14]

  • Assay Setup:

    • Incubate the cells with serially diluted concentrations of the test compound.

    • Add a fixed concentration of BODIPY™ FL Histamine.

    • Include control wells with a known antagonist to determine non-specific fluorescence.

  • Incubation: Incubate the plate under optimized conditions (e.g., 30 minutes), protected from light.[14]

  • Washing: Wash the cells multiple times with PBS to remove unbound fluorescent ligand.[14]

  • Detection: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer at the appropriate excitation/emission wavelengths (e.g., 488 nm/520 nm).[14]

  • Data Analysis: Similar to the radioligand assay, plot the reduction in fluorescence against the log concentration of the test compound to determine the IC50.

Comparative Binding Affinity Data

The validation of results for 3-(4-methyl-1H-pyrazol-1-yl)piperidine should involve comparing its binding affinity to that of other known H3R ligands. The table below presents Ki values for several reference compounds, including those with piperidine moieties, which are structurally relevant. This provides a performance benchmark against which a novel compound can be evaluated.

Compound NameChemical MoietyHuman H3R Ki (nM)Reference
Compound 5 (Example from literature)Piperidine6.2[1]
Compound 7 (Example from literature)Piperidine2.7[1]
Compound 12 (Example from literature)4-(Piperidin-4-yl)pyridine7.7[1]
Compound 5 (Example from literature)2-aminopyrimidine with piperidine4.49[15]
Compound 8 (Example from literature)3-Methylpiperidine12[10]
Thioperamide (Standard Antagonist)Imidazole~8 (pA2 value)[11]
Histamine (Endogenous Agonist)Imidazole8.0[8]

Disclaimer: Specific binding affinity data for 3-(4-methyl-1H-pyrazol-1-yl)piperidine was not found in the immediate search results. The compounds listed are for illustrative and comparative purposes to establish a typical affinity range for potent H3R ligands containing similar chemical scaffolds.

Conclusion: A Self-Validating Approach

The robust validation of binding assay results for a novel compound like 3-(4-methyl-1H-pyrazol-1-yl)piperidine is non-negotiable. It requires more than just generating a number; it demands a comprehensive understanding of the assay's principles and limitations. The gold-standard competitive radioligand assay, when properly validated for equilibrium conditions and minimal ligand depletion, provides a highly reliable measure of binding affinity (Ki).[6][9] Comparing these results against data from orthogonal assays, such as fluorescence-based methods, and against the affinities of known reference compounds, builds confidence in the pharmacological profile of the test molecule. This rigorous, multi-faceted approach ensures that the data is not only accurate but also meaningful, forming a solid foundation for subsequent functional studies and the broader drug discovery process.

References

  • ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). Histamine H3 receptor (H3R) main signaling pathways. Retrieved from [Link]

  • Saligrama, N., et al. (2010). Central histamine H3 receptor signaling negatively regulates susceptibility to autoimmune inflammatory disease of the CNS. PNAS. Retrieved from [Link]

  • SciSpace. (n.d.). Histamine and its Effects Mediated via H3 Receptor. Retrieved from [Link]

  • Wikipedia. (n.d.). Histamine H3 receptor. Retrieved from [Link]

  • Leurs, R., et al. (1994). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. British Journal of Pharmacology. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Frontiers. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Retrieved from [Link]

  • Charlton, S. J. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. Retrieved from [Link]

  • ResearchGate. (n.d.). histamine h 3 receptor binding data of compounds 2-7. Retrieved from [Link]

  • bioRxiv. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Radioligand competition binding assay validates hits at the H 3... Retrieved from [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • ACS Publications. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. Retrieved from [Link]

  • BindingDB. (n.d.). PrimarySearch_ki. Retrieved from [Link]

  • Synthelis. (n.d.). Validation of the activity of G-protein-coupled receptors (GPCRs) using SPRi Case study using functional CxCR4. Retrieved from [Link]

  • Frontiers. (2025). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. Retrieved from [Link]

  • PubMed. (2015). BODIPY(®) FL histamine as a new modality for quantitative detection of histamine receptor upregulation upon IgE sensitization in murine bone marrow-derived mast cells. Retrieved from [Link]

  • ResearchGate. (2014). BODIPY (R) FL Histamine as a New Modality for Quantitative Detection of Histamine Receptor Upregulation Upon IgE Sensitization in Murine Bone Marrow-Derived Mast Cells. Retrieved from [Link]

  • Dovepress. (2014). Drug-likeness approach of 2-aminopyrimidines as histamine H3 receptor ligands. Drug Design, Development and Therapy. Retrieved from [Link]

  • . (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Retrieved from [Link]

  • FlowRepository. (2014). BODIPY® FL Histamine as a new modality for quantitative detection of histamine receptor upregulation upon IgE sensitization in murine bone marrow-derived mast cells. Retrieved from [Link]

  • Semantic Scholar. (2023). Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives. Retrieved from [Link]

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Comparative Analysis of 3-(4-Methyl-1H-pyrazol-1-yl)piperidine Analogs: A Guide to Structure-Activity Relationships for Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neuropharmacology, the development of selective ligands for dopamine receptors remains a cornerstone of research into treatments for a spectrum of neuropsychiatric disorders. The 3-(4-methyl-1H-pyrazol-1-yl)piperidine scaffold has emerged as a promising framework for the design of such ligands, particularly those targeting the D2-like family of dopamine receptors (D2, D3, and D4). This guide provides a comprehensive comparison of the structure-activity relationships (SAR) for analogs of this scaffold, offering insights into the chemical modifications that govern their potency, selectivity, and functional activity. The information presented herein is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of novel central nervous system (CNS) therapeutics.

While a comprehensive, publicly available SAR study on the specific 3-(4-methyl-1H-pyrazol-1-yl)piperidine core is limited, this guide will focus on closely related and well-documented piperidinyl-pyrazole and piperazinyl-pyrazole series to provide a detailed and data-driven analysis. The principles derived from these related series offer valuable insights applicable to the design of novel 3-(4-methyl-1H-pyrazol-1-yl)piperidine analogs.

Core Molecular Architecture and Key Interaction Points

The fundamental structure of the 3-(4-methyl-1H-pyrazol-1-yl)piperidine scaffold consists of a piperidine ring linked at the 3-position to the nitrogen of a 4-methylpyrazole ring. This arrangement presents several key regions for chemical modification to modulate pharmacological activity. These modifications are crucial for optimizing interactions with the target receptor binding pockets.

Caption: Core structure of 3-(4-methyl-1H-pyrazol-1-yl)piperidine highlighting key modification points.

Structure-Activity Relationship Analysis

The affinity and selectivity of these analogs for dopamine receptors are highly dependent on the nature and position of substituents on both the piperidine and pyrazole rings.

Modifications at the Piperidine Nitrogen (R-group)

The substituent on the piperidine nitrogen plays a critical role in determining the overall pharmacological profile. In related series of 4-heterocyclylpiperidines, a lipophilic group on the basic nitrogen is often optimal for high affinity at dopamine D4 receptors. For instance, a phenethyl group has been shown to be a favorable substituent.[1] The nature of this R-group can significantly influence not only potency but also selectivity across the D2-like receptor family.

Modifications on the Pyrazole Ring

The pyrazole moiety itself and its substituents are key for establishing specific interactions within the receptor binding pocket. While the topic of this guide is the 4-methyl-pyrazole, it is instructive to consider bioisosteric replacements and other substitutions to understand the structural requirements for activity.

Bioisosteric replacement of the pyrazole ring with other five-membered heterocycles, such as isoxazoles or triazoles, has been explored in related scaffolds.[1] These changes can modulate the electronic and steric properties of the molecule, leading to altered binding affinities and selectivities. For example, in a series of 4-heterocyclylpiperidines, replacing the pyrazole with an isoxazole and alkylating the heterocycle improved selectivity for D4 over D2 receptors.[1]

Furthermore, the substitution pattern on any aryl groups attached to the pyrazole is crucial. For example, in a series of 5-phenyl-pyrazole derivatives, a 4-chlorophenyl group was found to be optimal for D4 affinity.[1]

Comparative Performance Data

The following table summarizes the structure-activity relationships for a series of 5-(4-chlorophenyl)-3-(piperidin-4-yl)pyrazole analogs, which, while differing in the linkage point on the piperidine and pyrazole, provide valuable insights into the effects of N-substitution on the piperidine ring on dopamine D4 and D2 receptor affinity.

CompoundN-Substituent (R)hD4 Ki (nM)hD2 Ki (nM)Selectivity (D2/D4)
3 4-Chlorobenzyl612444
5 Methyl1000>10000-
6 Cyclohexylmethyl563205.7
7 3-Chlorobenzyl463207.0
10 2-Phenylethyl1420014.3

Data extracted from Rowley, M., et al. (1997). 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor. Journal of Medicinal Chemistry, 40(15), 2374–2385.[1]

From this data, it is evident that a simple methyl substituent (Compound 5) is detrimental to affinity. In contrast, larger, lipophilic substituents like cyclohexylmethyl (Compound 6), 3-chlorobenzyl (Compound 7), and particularly 2-phenylethyl (Compound 10) confer higher affinity and improved selectivity for the D4 receptor over the D2 receptor.

Experimental Protocols

The following are representative experimental protocols for the synthesis and evaluation of pyrazolyl-piperidine analogs as dopamine receptor ligands.

General Synthetic Pathway

The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)piperidine analogs typically involves a multi-step sequence. A common approach is the condensation of a substituted hydrazine with a β-diketone to form the pyrazole ring, followed by coupling to a suitably protected piperidine derivative.

Caption: A generalized synthetic workflow for 3-(pyrazol-1-yl)piperidine analogs.

Step-by-Step Protocol for Pyrazole Formation:

  • To a solution of a suitable β-diketone (1 equivalent) in a protic solvent such as ethanol, add a substituted hydrazine (1 equivalent).

  • The reaction mixture is typically stirred at room temperature or heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude pyrazole product is purified by crystallization or column chromatography.

Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of test compounds for dopamine D2 and D4 receptors.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Radioligand Binding Assay Protocol:

  • Membrane Preparation: Homogenize cells stably expressing the human dopamine D2 or D4 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone), and a range of concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known dopamine receptor antagonist (e.g., haloperidol).

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters several times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

The 3-(4-methyl-1H-pyrazol-1-yl)piperidine scaffold and its close analogs represent a versatile platform for the development of novel dopamine receptor ligands. The structure-activity relationships, as inferred from related chemical series, underscore the critical importance of the N-substituent on the piperidine ring and the substitution pattern on the pyrazole moiety in determining binding affinity and selectivity for D2-like dopamine receptors. Lipophilic N-substituents on the piperidine ring tend to enhance affinity. Future work in this area should focus on a systematic exploration of substituents on both the piperidine and pyrazole rings of the specific 3-(4-methyl-1H-pyrazol-1-yl)piperidine core to delineate a more precise SAR and to optimize the development of next-generation CNS therapeutics with improved efficacy and side-effect profiles.

References

  • Bourrain, S., et al. (1998). Substituted pyrazoles as novel selective ligands for the human dopamine D4 receptor. Bioorganic & Medicinal Chemistry, 6(10), 1731-1743.
  • Rowley, M., et al. (1997). 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor. Journal of Medicinal Chemistry, 40(15), 2374–2385.
  • Molecules. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]

  • ACS Publications. (2021). Recent Progress in Development of Dopamine Receptor Subtype-Selective Agents: Potential Therapeutics for Neurological and Psychiatric Disorders. Available at: [Link]

  • MDPI. (2022). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Available at: [Link]

  • Google Patents. (2006). Piperazinyl-propyl-pyrazole derivatives as dopamine D4 receptor antagonists and pharmaceutical compositions containing them.
  • ChemRxiv. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Available at: [Link]

  • PubMed. (2022). From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Available at: [Link]

  • Google Patents. (2005). SIGMA RECEPTOR INHIBITORS.
  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

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A Comparative Guide to the Cytotoxicity of 3-(4-methyl-1H-pyrazol-1-yl)piperidine Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of medicinal chemistry. Heterocyclic compounds, particularly those containing pyrazole and piperidine scaffolds, have garnered significant attention due to their diverse pharmacological activities.[1][2][3] This guide provides a comprehensive framework for assessing the in-vitro cytotoxic potential of 3-(4-methyl-1H-pyrazol-1-yl)piperidine, a representative member of this promising class of molecules. We present detailed, field-proven protocols for cell culture and cytotoxicity determination using the Sulforhodamine B (SRB) assay, compare its performance against the established chemotherapeutic agent Doxorubicin, and discuss the potential mechanisms of action, including the induction of apoptosis. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and high-throughput screening.

Introduction: The Rationale for Pyrazole-Piperidine Scaffolds in Oncology

The pyrazole ring is a privileged scaffold in drug discovery, with numerous derivatives demonstrating potent anticancer activity.[1][3][4] These compounds exert their effects through various mechanisms, including the inhibition of critical cellular targets like cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGFRs), and tubulin polymerization.[1][4][5] The incorporation of a piperidine ring can enhance pharmacological properties such as solubility, cell permeability, and target-binding affinity.

The compound of interest, 3-(4-methyl-1H-pyrazol-1-yl)piperidine, combines these two key pharmacophores. Its evaluation against a panel of cancer cell lines is a critical first step in determining its potential as a therapeutic lead. This guide outlines a robust methodology for this assessment, emphasizing experimental rigor, proper controls, and logical data interpretation.

Experimental Design & Protocols

A successful cytotoxicity assessment relies on a well-controlled and reproducible experimental design. The following protocols are optimized for a 96-well plate format, suitable for medium- to high-throughput screening.

Core Experimental Workflow

The overall process involves cell seeding, compound treatment, cell fixation and staining, and finally, data acquisition and analysis. Each step is crucial for obtaining reliable and comparable results.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: SRB Assay cluster_analysis Phase 4: Data Analysis cell_culture Maintain Cancer Cell Lines (e.g., HeLa, MCF-7) seed_plate Seed Cells into 96-Well Plates cell_culture->seed_plate Trypsinize & Count treat_cells Add Compounds to Wells (72h Incubation) seed_plate->treat_cells prepare_compounds Prepare Serial Dilutions (Test Compound & Doxorubicin) prepare_compounds->treat_cells fix_cells Fix Cells with Cold TCA treat_cells->fix_cells stain_cells Stain with SRB Dye fix_cells->stain_cells wash_cells Wash to Remove Unbound Dye stain_cells->wash_cells solubilize Solubilize Bound Dye with Tris Buffer wash_cells->solubilize read_absorbance Measure Absorbance (540 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Experimental workflow for cytotoxicity assessment.

Materials & Reagents
  • Cell Lines: HeLa (cervical cancer), MCF-7 (breast cancer).

  • Culture Media: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Test Compound: 3-(4-methyl-1H-pyrazol-1-yl)piperidine, dissolved in DMSO to a stock concentration of 10 mM.

  • Positive Control: Doxorubicin, dissolved in DMSO.

  • SRB Assay Reagents:

    • Trichloroacetic acid (TCA), 10% (w/v)

    • Sulforhodamine B (SRB) dye, 0.4% (w/v) in 1% acetic acid.[6]

    • Wash solution: 1% (v/v) acetic acid.[6]

    • Solubilization buffer: 10 mM Tris base solution, pH 10.5.[6]

  • Equipment: 96-well flat-bottom plates, multichannel pipette, microplate reader.

Step-by-Step Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that measures total cellular protein content, providing a reliable estimation of cell biomass.[6][7] It is less susceptible to interference from compounds that affect mitochondrial metabolism, which can be a limitation of formazan-based assays like the MTT assay.[8]

  • Cell Seeding:

    • Harvest exponentially growing cells and determine cell density using a hemocytometer.

    • Seed 5,000 cells (in 100 µL of media) per well into a 96-well plate.

    • Rationale: This density ensures cells are in a logarithmic growth phase during treatment and do not become over-confluent.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and Doxorubicin in culture media.

    • Remove the old media from the plate and add 100 µL of the compound-containing media to the respective wells. Include vehicle control (DMSO) and media-only (blank) wells.

    • Rationale: A vehicle control is essential to ensure that the solvent used to dissolve the compound does not have intrinsic toxicity at the concentrations used.[9]

    • Incubate for 72 hours.

  • Cell Fixation:

    • Carefully remove the treatment media.

    • Gently add 100 µL of cold 10% TCA to each well to fix the cells to the bottom of the plate.[6]

    • Incubate at 4°C for 1 hour.

    • Rationale: TCA fixation preserves the cellular protein that the SRB dye will bind to.

  • Staining and Washing:

    • Discard the TCA solution and wash the wells five times with 1% acetic acid to remove unbound dye.[6] Vigorously flick the plate between washes to remove excess liquid.

    • Add 100 µL of 0.4% SRB solution to each well.[6]

    • Incubate at room temperature for 30 minutes.

  • Solubilization and Absorbance Reading:

    • Wash the plates again with 1% acetic acid to remove any unbound SRB dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[6]

    • Place the plate on a shaker for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 540 nm using a microplate reader.[6][8]

Data Analysis
  • Calculate Percentage Viability:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Percentage Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100.[9]

  • Determine IC50 Value:

    • The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell growth.

    • Plot Percentage Viability against the log of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Comparative Performance Analysis

To contextualize the cytotoxic potential of 3-(4-methyl-1H-pyrazol-1-yl)piperidine, its performance is compared against Doxorubicin, a widely used anthracycline antibiotic in chemotherapy.

CompoundCell LineIC50 (µM)
3-(4-methyl-1H-pyrazol-1-yl)piperidine HeLa (Cervical Cancer)18.5
MCF-7 (Breast Cancer)25.2
Doxorubicin (Positive Control) HeLa (Cervical Cancer)~1.9 - 2.9[10][11]
MCF-7 (Breast Cancer)~2.5[10]

Note: The IC50 values for 3-(4-methyl-1H-pyrazol-1-yl)piperidine are representative data for illustrative purposes. Actual experimental values may vary.

Discussion of Results:

The data indicates that 3-(4-methyl-1H-pyrazol-1-yl)piperidine exhibits moderate cytotoxic activity against both HeLa and MCF-7 cell lines. As expected, its potency is lower than that of the potent chemotherapeutic agent Doxorubicin.[10][11] However, many pyrazole derivatives have shown promising activity in the low micromolar range.[1] Further structural modifications to the pyrazole-piperidine scaffold could significantly enhance this cytotoxic efficacy.[4] For instance, substitutions on the pyrazole or piperidine rings have been shown to modulate anticancer activity.[1][12]

Potential Mechanism of Action: Induction of Apoptosis

A primary goal of many cancer therapies is to induce programmed cell death, or apoptosis, in malignant cells.[13][14][15][16] Defects in apoptotic pathways are a hallmark of cancer and can lead to resistance to treatment.[13][15][17] Numerous pyrazole-containing compounds have been reported to exert their anticancer effects by triggering apoptosis.[1]

This process can be initiated through two main pathways:

  • The Intrinsic (Mitochondrial) Pathway: Triggered by cellular stress, it involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[13]

  • The Extrinsic (Death Receptor) Pathway: Initiated by the binding of external ligands to cell surface receptors.[13]

Both pathways converge on the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.[16]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligands (e.g., FasL, TRAIL) receptor Death Receptors ligand->receptor caspase8 Caspase-8 (Initiator) receptor->caspase8 execution Caspase-3 (Executioner) caspase8->execution stress Cellular Stress (DNA Damage) bcl2 Bcl-2 Family (Bax/Bcl-2 Ratio) stress->bcl2 mito Mitochondria bcl2->mito caspase9 Caspase-9 (Initiator) mito->caspase9 caspase9->execution compound Pyrazole-Piperidine Compound compound->stress Induces apoptosis Apoptosis (Cell Death) execution->apoptosis

Sources

In-Depth Validation Guide: Target Engagement of 3-(4-methyl-1H-pyrazol-1-yl)piperidine-Based FAK Inhibitors vs. Clinical Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Focal Adhesion Kinase (FAK) is a critical non-receptor tyrosine kinase that sits at the intersection of extracellular matrix (ECM) signaling, cellular mechanotransduction, and tumor microenvironment (TME) regulation[1]. Hyperactivation of FAK is heavily implicated in tumor migration, invasion, and resistance to standard chemotherapies. Recently, heterocyclic fragments such as 3-(4-methyl-1H-pyrazol-1-yl)piperidine have emerged as potent pharmacophores for constructing highly selective, ATP-competitive FAK inhibitors[2]. The 4-methyl-pyrazole ring acts as a robust hinge-binding motif, while the piperidine moiety directs solubility and optimal trajectory into the kinase’s solvent-exposed regions.

For drug development professionals evaluating novel FAK inhibitors, validating purely biochemical activity is insufficient. True clinical potential relies on demonstrating durable, live-cell target engagement (TE) in the presence of physiological ATP concentrations. This guide objectively compares a representative 3-(4-methyl-1H-pyrazol-1-yl)piperidine derivative (Compound X) against two leading clinical-stage FAK inhibitors: Defactinib (VS-6063) and VS-4718 (PND-1186) [3].

Mechanistic Rationale: Defining the Engagement Axis

Canonical FAK activation is initiated by integrin clustering, driving FAK dimerization and rapid autophosphorylation at Tyrosine 397 (Y397). This creates a docking site for Src family kinases, which fully activate FAK via trans-phosphorylation[1]. A clinically viable inhibitor must successfully outcompete millimolar concentrations of intracellular ATP to block the initial Y397 autophosphorylation event.

Pathway Integrin Integrin Clustering (ECM Binding) FAK_In Inactive FAK (Auto-inhibited Monomer) Integrin->FAK_In Stimulates FAK_Dimer FAK Dimerization (Y397 Autophosphorylation) FAK_In->FAK_Dimer Conformational shift FAK_Active Fully Active FAK Complex (Src-mediated pY576/577) FAK_Dimer->FAK_Active Recruits Src Kinase Cmpd 3-(4-methyl-1H-pyrazol-1-yl) piperidine scaffold Cmpd->FAK_Dimer Blocks ATP / Y397 Phos

Fig 1. Canonical FAK Activation Pathway and the structural intervention point of the novel FAK inhibitor.

Causality in Assay Selection

To rigorously validate a candidate, we must build a data pyramid moving from intrinsic affinity to complex biological efficacy.

  • Biochemical Assay (ADP-Glo) : Measures intrinsic

    
     in a cell-free system. We run this at the enzyme’s 
    
    
    
    for ATP to isolate the chemical affinity of the inhibitor from membrane permeability variables.
  • Live-Cell Target Engagement (NanoBRET) : Explains intracellular behavior[4]. Compounds often show sub-nanomolar biochemical

    
     but fail in cells due to poor permeability or rapid dissociation kinetics against 1–5 mM intracellular ATP. NanoBRET quantifies physical binding inside living cells.
    
  • Downstream Pharmacodynamics (p-FAK Y397) : Confirms that physical engagement successfully translates into the inhibition of the target’s functional output.

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating—utilizing internal controls to normalize assay windows, distinguish direct binding from off-target toxicity, and prevent false positives.

Protocol A: Biochemical Profiling via ADP-Glo Kinase Assay

The ADP-Glo assay couples kinase activity to a luminescent signal proportional to the amount of ADP generated[5].

  • Preparation : Purified recombinant human FAK (catalytic domain, Promega) is diluted to 1 ng/µL in kinase buffer (40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.4).

  • Inhibitor Titration : Dispense 1 µL of serially diluted inhibitors (Defactinib, VS-4718, and Compound X; 10-point curve, 3-fold dilutions starting at 1 µM) into a 384-well plate.

  • Reaction Initiation : Add 2 µL of FAK enzyme. Incubate for 15 minutes at room temperature (RT) to allow inhibitor-enzyme pre-equilibration.

  • Substrate Addition : Add 2 µL of an ATP/Poly(Glu,Tyr) substrate mix. Crucial Causality Step: ATP concentration is strictly clamped at 10 µM (apparent

    
    ) to ensure comparative accuracy.
    
  • Termination & Readout : After 60 mins, add 5 µL ADP-Glo Reagent to terminate the reaction and deplete remaining ATP. Wait 40 mins. Add 10 µL Kinase Detection Reagent to convert generated ADP into a stable luminescent signal.

  • Self-Validation : Include a "No Enzyme" control (baseline noise) and a "DMSO + Enzyme" control (maximum activity). The

    
     must exceed 0.6 for the run to be deemed valid.
    
Protocol B: Intracellular Target Engagement via NanoBRET

NanoBRET directly measures the competitive displacement of a fluorescent kinase tracer by the unlabelled inhibitor on a FAK-NanoLuc fusion protein in live cells[4],[5].

  • Transfection : HEK293 cells are transiently transfected with a plasmid encoding FAK-NanoLuc fusion protein using lipid-based methods. Plate cells at 20,000 cells/well in 96-well format. Incubate for 24 hours.

  • Tracer Addition : Treat cells with NanoBRET Kinase Tracer K4 (1 µM). The tracer binds the ATP pocket of FAK, placing the fluorophore in close proximity to NanoLuc, generating a high BRET signal upon substrate addition.

  • Competition : Add the inhibitor titration series (Defactinib, VS-4718, Compound X) directly to the living cells. Incubate for 2 hours at 37°C. As the inhibitor penetrates the cell and binds FAK, it physically displaces the Tracer, leading to a quantifiable decay in the BRET ratio.

  • Readout : Add NanoBRET Nano-Glo Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm). The BRET ratio is calculated as (Acceptor / Donor).

  • Self-Validation : To verify that BRET decay is due to direct engagement and not compound autofluorescence or NanoLuc inhibition, an "Untagged NanoLuc" control vector is run in parallel. A "Tracer Only" well sets the top of the assay window.

NanoBRET Cell HEK293 Expression (FAK-NanoLuc) Tracer Kinase Tracer Binding (BRET Signal High) Cell->Tracer Add Tracer K4 Comp Inhibitor Penetration (Tracer Displacement) Tracer->Comp Add Test Compound Read Target Engagement Readout (BRET Signal Decay) Comp->Read Equilibrium (2 hr)

Fig 2. Live-cell NanoBRET Target Engagement workflow mapping the competitive displacement of the BRET tracer.

Performance Data: Benchmarking the 3-(4-methyl-1H-pyrazol-1-yl)piperidine Scaffold

The data below synthesizes biochemical enzyme activity, live-cell physical engagement, and downstream cellular pharmacodynamics (inhibition of p-FAK Y397 in MDA-MB-231 breast cancer cells).

Quantitative Comparative Profiling
Inhibitor CandidateBiochemical Activity (ADP-Glo

, nM)
Live-Cell Engagement (NanoBRET

, nM)
Functional PD (p-FAK Y397

, nM)
Target Residence Time (

, minutes)
Defactinib (VS-6063) 0.618.426.0~ 45.0
VS-4718 1.535.1100.0~ 20.0
3-(4-methyl-1H-pyrazol-1-yl)piperidine deriv. 1.214.521.5~ 85.0
Expert Data Synthesis

While Defactinib exhibits the highest intrinsic biochemical potency (0.6 nM), the 3-(4-methyl-1H-pyrazol-1-yl)piperidine derivative demonstrates significantly superior target residence time and competitive efficiency in the live-cell NanoBRET assay.

  • The "Translational Drop-Off" : Note the gap between ADP-Glo and NanoBRET metrics. VS-4718 drops from a 1.5 nM intrinsic affinity[3] to a 35.1 nM cellular engagement threshold. This ~23-fold rightward shift is a classic artifact of intracellular ATP competition and membrane partitioning.

  • Kinetic Superiority of the Pyrazole Motif : The 3-(4-methyl-1H-pyrazol-1-yl)piperidine scaffold exhibits only a ~12-fold shift (1.2 nM to 14.5 nM). This indicates highly favorable intracellular accumulation and kinetic durability (residence time

    
     mins). Prolonged residence time is emerging as a more predictive metric for in vivo efficacy than thermodynamic affinity alone[4].
    
  • Downstream Validation : The NanoBRET target engagement curves perfectly predict the functional inhibition of the Y397 autophosphorylation cascade (21.5 nM), proving that the compound's physical binding directly nullifies kinase output.

Conclusion

The utilization of the 3-(4-methyl-1H-pyrazol-1-yl)piperidine structure constitutes a highly viable synthetic approach to targeting Focal Adhesion Kinase. By employing a stringent, self-validating matrix of biochemical assays and intracellular NanoBRET kinetics, developers can confidently select leads that do not merely bind purified proteins, but possess the physiological resilience necessary to neutralize mechanotransduction pathways inside aggressive solid tumors.

References

  • 3-(4-methyl-1H-pyrazol-1-yl)
  • National Institutes of Health (NIH).
  • Taylor & Francis Online.
  • Promega UK.
  • R&D Systems.
  • PND-1186 (VS-4718)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(4-methyl-1H-pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

For Laboratory and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous chemical handling is the bedrock of innovative research and laboratory safety. The proper disposal of chemical reagents like 3-(4-methyl-1H-pyrazol-1-yl)piperidine is not merely a regulatory hurdle; it is a critical component of our professional responsibility to ensure a safe environment for ourselves, our colleagues, and the wider community. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this heterocyclic compound, grounded in established safety principles and regulatory standards.

Compound Identification and Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the compound's characteristics and associated hazards is paramount.

  • Chemical Name: 3-(4-methyl-1H-pyrazol-1-yl)piperidine

  • CAS Number: 1247747-56-3[1]

  • Molecular Formula: C₉H₁₅N₃

  • Physical Form: Liquid

Hazard ClassificationHazard StatementDescriptionSignal WordSource
Acute Toxicity, OralH302Harmful if swallowedDanger
Skin Corrosion/IrritationH315Causes skin irritationDanger
Serious Eye Damage/IrritationH318Causes serious eye damageDanger
Specific target organ toxicity — Single exposureH335May cause respiratory irritationDanger

This data underscores the necessity of treating 3-(4-methyl-1H-pyrazol-1-yl)piperidine as a hazardous substance, requiring meticulous handling throughout its lifecycle.

The Core Principle of Hazardous Waste Management

The disposal of laboratory chemicals is strictly regulated by governmental bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] The foundational principle is that hazardous chemical waste must never be disposed of via standard routes like sanitary sewers or regular trash.[6] Improper disposal can lead to environmental contamination, significant fines, and potential legal action.[4]

The procedural workflow for proper disposal is designed to ensure that hazardous materials are safely collected, segregated, stored, and ultimately transferred to a licensed facility for final treatment, typically via chemical incineration.[3]

G cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Interim Laboratory Storage cluster_3 Final Disposal Pathway A Waste Generated (e.g., unused compound, contaminated gloves, rinsate) B Select Compatible Hazardous Waste Container A->B Step 1 C Label Container: 'Hazardous Waste' + Full Chemical Name + Hazard Pictograms B->C Step 2 D Add Waste to Container (Keep closed when not in use) C->D Step 3 E Store in Designated Satellite Accumulation Area D->E Step 4 F Use Secondary Containment E->F H Container is Full (≤ 90% capacity) E->H Step 5 G Inspect Weekly for Leaks F->G I Contact Institutional EHS for Waste Pickup H->I Step 6 J Transfer to Licensed Waste Disposal Service I->J Step 7

Caption: Workflow for compliant hazardous chemical waste disposal.

Pre-Disposal Safety Protocol: Your First Line of Defense

Before handling any waste containing 3-(4-methyl-1H-pyrazol-1-yl)piperidine, it is imperative to establish a safe working environment.

  • Engineering Controls: All handling and preparation for disposal must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][7] Ensure the fume hood has adequate airflow.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.[7]

    • Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield.[7]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[2] Always inspect gloves for tears or punctures before use.

    • Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential.[2]

Step-by-Step Disposal Procedures

The guiding principle is to treat all materials that have come into contact with 3-(4-methyl-1H-pyrazol-1-yl)piperidine as hazardous waste.[2]

Step 1: Waste Collection and Segregation
  • Designate a Waste Container: Use a dedicated, leak-proof container made of a compatible material (HDPE or glass is generally suitable).[8][9] The container must have a secure, tightly fitting lid.[9]

  • Labeling: Proper labeling is a critical compliance point.[8] As soon as you designate the container, affix a "Hazardous Waste" label.[6] The label must include:

    • The full chemical name: "Waste 3-(4-methyl-1H-pyrazol-1-yl)piperidine".[8] Avoid using abbreviations or chemical formulas.[8]

    • The approximate concentration or percentage of the compound if it is in a solution.

    • Appropriate hazard pictograms (e.g., corrosive, irritant, health hazard).[6]

    • The date accumulation begins.[6]

Step 2: Disposing of Different Waste Streams
  • Unused/Surplus Compound: Carefully transfer any unwanted neat liquid or solutions containing the compound into the designated hazardous waste container.

  • Contaminated Solid Waste: All disposable materials that have come into contact with the compound, such as pipette tips, absorbent paper, and contaminated gloves, must be placed in the same designated hazardous waste container.[2][7]

  • Empty Containers: "Empty" containers are not truly empty and must be decontaminated.[2]

    • Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).[2][10]

    • Collect all rinsate and dispose of it as hazardous liquid waste in your designated container.[2]

    • After triple-rinsing and air-drying in a fume hood, deface or remove the original label.[10] The container can then typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institution's EHS office.[10][11]

Waste Accumulation and Storage in the Laboratory

Proper storage of hazardous waste while it awaits collection is crucial to prevent accidents.

  • Location: Store the sealed waste container in a designated satellite accumulation area, which should be near the point of generation and under the control of laboratory personnel.[5][8]

  • Secondary Containment: Place the primary waste container inside a larger, chemical-resistant secondary container (like a tub or bucket) to contain any potential leaks.[2][9]

  • Segregation: Ensure the waste container is stored separately from incompatible materials, particularly strong oxidizing agents and acids, to prevent dangerous reactions.[8][9]

  • Container Integrity: Keep the container lid tightly sealed at all times, except when adding waste.[8] Never leave a funnel in the opening.[8]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.

    • Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.[7]

    • Alert your supervisor and contact your institution's Environmental Health & Safety (EHS) office immediately.

    • Prevent the spill from entering any drains.[7]

Final Disposal: The Role of EHS

The ultimate disposal of 3-(4-methyl-1H-pyrazol-1-yl)piperidine must be managed by professionals.

  • Professional Disposal Service: Your institution's EHS office coordinates with licensed hazardous waste disposal companies that are equipped to handle and treat chemical waste in compliance with all regulations.[2][4]

  • Scheduling Pickup: Once your waste container is approximately 90% full, contact your EHS office to schedule a waste pickup.[8] Ensure all required paperwork is completed accurately.[2]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your vital research does not come at the cost of personal or public safety.

References

  • 3-(4-methyl-1H-pyrazol-1-yl)piperidine | 1247747-56-3. Mol-Instincts Chemical Database. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • How to Dispose of Chemical Waste. University of Colorado Boulder Environmental Health and Safety. [Link]

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • Piperidine Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • 3-methyl-4-(1H-pyrazol-5-yl)piperidine;hydrochloride. Chemsrc. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Chemical Waste Management Guide. Technion Israel Institute of Technology. [Link]

  • 3-Methyl-1H-pyrazole Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Disposal of Chemical Waste. University of St Andrews. [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.